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3-Amino-4-sulfanylbenzene-1-sulfonamide Documentation Hub

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  • Product: 3-Amino-4-sulfanylbenzene-1-sulfonamide
  • CAS: 65192-70-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of Sulfonamides in Organic Solvents: A Case Study on 3-Amino-4-sulfanylbenzene-1-sulfonamide and its Isomer, Sulfanilamide

Abstract The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide provides an in-depth examination of the principles and practices for determining the solubility profile of sulfonamide-based compounds in organic solvents. Due to the limited availability of specific experimental data for 3-Amino-4-sulfanylbenzene-1-sulfonamide in surveyed literature, this guide will use its well-characterized structural isomer, sulfanilamide (4-aminobenzenesulfonamide), as a primary case study. We will explore the theoretical underpinnings of solubility, detail a robust experimental workflow for its determination using the gold-standard shake-flask method, and present a comprehensive analysis of sulfanilamide's solubility across a spectrum of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of sulfonamide-containing molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental parameter that must be thoroughly characterized.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, unpredictable in vitro results, and difficulties in creating stable and effective dosage forms.[2] For sulfonamides, a class of synthetic antimicrobial agents, understanding their interaction with various solvents is paramount for both pharmaceutical formulation and for predicting their behavior in biological systems.[3]

The structure of a sulfonamide, featuring both a polar sulfonamide group (-SO₂NH₂) and an aromatic amine (-NH₂), imparts a complex solubility behavior that is highly dependent on the properties of the solvent. This guide will provide the theoretical framework and practical methodologies to accurately assess this behavior. While the primary focus of this document is 3-Amino-4-sulfanylbenzene-1-sulfonamide, the available scientific literature extensively covers its isomer, sulfanilamide (4-aminobenzenesulfonamide, CAS: 63-74-1). Therefore, we will leverage the rich dataset available for sulfanilamide to illustrate the core principles and experimental protocols, which are directly applicable to other sulfonamide derivatives.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a balance of intermolecular forces. The overarching principle is "like dissolves like," which signifies that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[4] For a sulfonamide like sulfanilamide, the key factors are:

  • Crystal Lattice Energy: Before dissolution can occur, energy must be supplied to overcome the strong intermolecular forces holding the molecules together in the solid crystal lattice. Compounds with high melting points and enthalpies of fusion generally have strong lattice forces and lower ideal solubilities.[3][5]

  • Solvation Energy: This is the energy released when solute molecules are surrounded and stabilized by solvent molecules. Effective solvation, which involves favorable dipole-dipole interactions, hydrogen bonding, and van der Waals forces, promotes dissolution.

  • Solvent Properties:

    • Polarity: Polar solvents are effective at dissolving polar solutes like sulfonamides. The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups on the sulfanilamide molecule can engage in strong dipole-dipole interactions with polar solvent molecules.

    • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents (e.g., alcohols) can donate and accept hydrogen bonds, while aprotic polar solvents (e.g., acetone) can only accept them. Sulfanilamide has multiple sites for hydrogen bonding, making its interaction with such solvents particularly significant.[6]

    • Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional thermal energy helps overcome the crystal lattice forces.[6][7]

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4][8][9] This technique ensures that the solvent becomes fully saturated with the solute, providing a true measure of thermodynamic solubility.

General Experimental Workflow

The process involves equilibrating an excess amount of the solid compound with the solvent at a controlled temperature, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification A Add Excess Solid Solute to Solvent in a Sealed Vial B Agitate at Constant Temperature (e.g., 24-72 hours) A->B Reach Equilibrium C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.2 µm PTFE Syringe Filter) C->D Isolate Saturated Solution F Analyze Saturated Filtrate (UV-Vis or HPLC) D->F E Prepare Calibration Curve with Standards G Calculate Solubility E->G Reference F->G Quantify Concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a standard procedure for measuring the solubility of a sulfonamide in an organic solvent.

  • Preparation: Add an excess amount of the solid sulfonamide to a glass vial containing a known volume of the selected organic solvent. An amount sufficient to ensure undissolved solid remains after equilibration is crucial.[4]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator. Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[4][10]

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest at the set temperature. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.2 µm PTFE) that does not absorb the solute.[11]

  • Quantification: Analyze the concentration of the solute in the clear, saturated filtrate using a validated analytical method.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and effective method for quantifying compounds with a known chromophore, such as sulfanilamide.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the sulfonamide in the specific solvent being tested. For sulfanilamide, the λmax is approximately 264 nm.[12]

  • Calibration Curve: Prepare a series of standard solutions of the sulfonamide in the solvent of interest at known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.[13][14]

  • Sample Analysis: Dilute the saturated filtrate with the solvent as necessary to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of the sulfonamide in the diluted sample. Account for the dilution factor to determine the final solubility in the original saturated solution. The result is typically reported in units such as mg/mL or mol/L.[4]

Note: High-Performance Liquid Chromatography (HPLC) is a more specific and powerful alternative, particularly for analyzing solubility in complex mixtures or for compounds that lack a strong UV absorbance.[1][15]

Solubility Profile of Sulfanilamide in Organic Solvents

The solubility of sulfanilamide has been experimentally determined in a variety of organic solvents. The data reveals a strong correlation between the physicochemical properties of the solvent and the resulting solubility.

SolventPolarity (Dielectric Constant)Hydrogen Bonding CapabilitySolubility Order (Mole Fraction)
Toluene2.4Aprotic, Nonpolar12 (Lowest)
Ethyl Acetate6.0Aprotic, H-Bond Acceptor11
1-Octanol10.3Protic, H-Bond Donor/Acceptor10
Benzene2.3Aprotic, Nonpolar9
1-Butanol17.5Protic, H-Bond Donor/Acceptor8
2-Butanol16.6Protic, H-Bond Donor/Acceptor7
2-Propanol19.9Protic, H-Bond Donor/Acceptor6
1-Propanol20.1Protic, H-Bond Donor/Acceptor5
Ethanol24.6Protic, H-Bond Donor/Acceptor4
Methanol32.7Protic, H-Bond Donor/Acceptor3
Acetone20.7Aprotic, H-Bond Acceptor2
DMSO46.7Aprotic, H-Bond Acceptor1 (Highest)

Data synthesized from multiple sources, with the solubility order primarily based on findings reported in the Journal of Chemical & Engineering Data.[6][7] Sulfanilamide is noted to be slightly soluble in DMSO and methanol.[12]

Analysis and Discussion

The experimental data clearly demonstrates the principles outlined in Section 2.

  • Highest Solubility: Sulfanilamide exhibits the highest solubility in polar solvents capable of strong hydrogen bonding interactions, such as DMSO and acetone.[6][12] Acetone, a polar aprotic solvent, is an excellent hydrogen bond acceptor, allowing it to effectively solvate the -NH₂ and -SO₂NH₂ protons of sulfanilamide. The series of alcohols (methanol, ethanol, propanols) are also excellent solvents due to their high polarity and ability to both donate and accept hydrogen bonds.[6][7]

  • Lowest Solubility: Conversely, solubility is extremely low in nonpolar, aprotic solvents like toluene and benzene.[6][7] These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of sulfanilamide. The energy required to break the sulfanilamide crystal lattice is not sufficiently compensated by the weak solvation energy provided by these nonpolar solvents.

  • Intermediate Solubility: Solvents like ethyl acetate and 1-octanol show intermediate solubility.[6] Ethyl acetate can act as a hydrogen bond acceptor but is less polar than acetone. 1-octanol is a long-chain alcohol with both a polar hydroxyl group and a nonpolar alkyl chain, resulting in moderate solvating power for sulfanilamide.

Conclusion

This technical guide has detailed the theoretical and practical considerations for determining the solubility profile of sulfonamides in organic solvents, using sulfanilamide as a representative model. The solubility is dictated by a complex interplay between the solute's crystal lattice energy and its solvation in a given medium. As demonstrated, polar solvents capable of hydrogen bonding are most effective at dissolving sulfanilamide, while nonpolar solvents are poor choices. The shake-flask method, coupled with a reliable analytical technique such as UV-Vis spectroscopy or HPLC, provides a robust framework for obtaining accurate and reproducible equilibrium solubility data. This information is indispensable for scientists in the pharmaceutical industry to guide formulation strategies, predict bioavailability, and advance the development of new drug candidates.

References

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Singh, S., & Sharma, P. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Pharmaceutical Analysis, 16(5), 511-521. [Link]

  • Kodide, K., Asadi, P., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5393–5403. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Sciencemadness Wiki. (2023, July 31). Sulfanilamide. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • figshare. (2019, November 11). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MOST Wiedzy. (2024, February 2). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. [Link]

  • ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • Academia.edu. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. [Link]

  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Redalyc. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. [Link]

  • AKJournals. (2021, November 12). Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. [Link]

  • MDPI. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]

  • Dirk Colbry. (2019, January 2). Quick Graphviz Tutorial. [Link]

  • UC Berkeley EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • ResearchGate. (2025, August 10). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Actifsource. (n.d.). Diagram with Graphviz. [Link]

  • Anthony Robertson. (2025, July 23). Supercharge your GraphViz. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]

  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. [Link]

  • ResearchGate. (2025, August 10). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

Sources

Exploratory

Technical Whitepaper: Ionization Profile of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Executive Summary This technical guide provides an in-depth analysis of the ionization behavior (pKa) of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also referred to as 3-amino-4-mercaptobenzenesulfonamide). This molecule r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the ionization behavior (pKa) of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also referred to as 3-amino-4-mercaptobenzenesulfonamide). This molecule represents a complex polyfunctional scaffold often encountered in the design of carbonic anhydrase inhibitors (CAIs) and antimicrobial agents.

Understanding the ionization state of this molecule is critical for predicting:

  • Ligand-Target Interactions: Specifically, the sulfonamide moiety’s coordination with Zinc(II) active sites.

  • ADME Properties: Membrane permeability is governed by the neutral microspecies fraction at physiological pH.

  • Formulation Stability: The ortho-aminothiol motif presents unique redox stability challenges dependent on pH.

This guide synthesizes theoretical predictions based on Hammett electronic effects with a rigorous, self-validating experimental protocol for accurate pKa determination.

Structural Analysis & Theoretical Ionization Profile

The molecule contains three ionizable functional groups with distinct electronic environments. To predict the pKa values accurately, we must analyze the electronic push-pull effects of the substituents on the benzene ring.

Functional Group Deconstruction
PositionGroupCharacterElectronic Effect (Hammett)
1 Sulfonamide (

)
Weak AcidStrong Electron Withdrawing Group (EWG). Increases acidity of phenols/thiols at para position.
3 Amino (

)
Weak BaseElectron Donating Group (EDG). Increases electron density, destabilizing anions (raising pKa of acids).
4 Sulfanyl (

)
Weak AcidNucleophilic. Susceptible to oxidation. Acidity heavily influenced by the para-sulfonamide.
Predicted pKa Values

Based on structural analogs (e.g., 4-aminothiophenol, metanilamide) and Hammett substituent constants (


), the predicted ionization constants are:
  • pKa₁ (Aniline Nitrogen):

    
     
    
    • Rationale: The intrinsic pKa of aniline is ~4.6. The strong electron-withdrawing sulfonamide group at the meta position significantly reduces the basicity of the amine, lowering the pKa of the conjugate acid (anilinium).

  • pKa₂ (Thiol Sulfur):

    
     
    
    • Rationale: Thiophenol has a pKa of ~6.[1]6. The para-sulfonamide (EWG) stabilizes the thiolate anion, lowering the pKa. However, the ortho-amino group (EDG) counteracts this slightly and may form intramolecular hydrogen bonds, stabilizing the neutral form.

  • pKa₃ (Sulfonamide Nitrogen):

    
     
    
    • Rationale: Benzenesulfonamide has a pKa of ~10.1. The presence of the electron-donating amino and thiol groups on the ring destabilizes the sulfonamide anion, slightly raising the pKa.

Ionization Microspecies & Pathway

The ionization trajectory follows a sequential deprotonation from the cationic form (low pH) to the dianionic form (high pH).

Visualization of Ionization Pathway

IonizationPathway Fig 1: Sequential deprotonation pathway of 3-Amino-4-sulfanylbenzene-1-sulfonamide Cation CATIONIC FORM (pH < 2.0) -NH3+ | -SH | -SO2NH2 Neutral NEUTRAL FORM (pH ~ 4.5) -NH2 | -SH | -SO2NH2 Cation->Neutral pKa1 ~ 2.4 (Loss of H+ from Aniline) Anion1 MONO-ANION (pH ~ 8.0) -NH2 | -S(-) | -SO2NH2 Neutral->Anion1 pKa2 ~ 6.1 (Loss of H+ from Thiol) Anion2 DI-ANION (pH > 11.0) -NH2 | -S(-) | -SO2NH(-) Anion1->Anion2 pKa3 ~ 10.6 (Loss of H+ from Sulfonamide)

Experimental Protocols

Due to the high oxidation potential of the ortho-aminothiol moiety and the low aqueous solubility of sulfonamides, standard potentiometric titration is insufficient. The following protocol utilizes a Spectrophotometric (UV-metric) Titration method under inert atmosphere.

Critical Reagents & Setup
  • Titrant: 0.5 M KOH (CO₂-free, standardized).

  • Titrand: 10 mM HCl (to ensure starting pH < 2).

  • Cosolvent: Methanol (HPLC Grade) – Required for Yasuda-Shedlovsky extrapolation.

  • Atmosphere: Argon (Ar) gas purge (continuous).

  • Detection: DAD (Diode Array Detector) spectrophotometer (200–400 nm).

Step-by-Step Methodology
  • Preparation of Stock Solution (Anaerobic):

    • Dissolve 5 mg of the compound in 10 mL of degassed Methanol under Argon flow.

    • Note: The ortho-aminothiol group rapidly forms disulfides in air at pH > 7. Continuous degassing is non-negotiable.

  • Cosolvent Titration Setup:

    • Prepare three titration vessels with varying Methanol:Water ratios (e.g., 20%, 30%, 40% w/w).

    • Add 0.15 M KCl to maintain constant ionic strength (I).

    • Acidify with HCl to starting pH ~1.8.

  • Data Acquisition (UV-Metric):

    • Titrate with KOH from pH 1.8 to pH 11.5.

    • Capture UV absorption spectra at 0.1 pH increments.

    • Target Chromophores: The aniline-to-anilinium transition causes a bathochromic shift; the thiol-to-thiolate transition causes a significant hyperchromic effect around 240-260 nm.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation):

    • Since the compound is sparingly soluble in pure water, measure apparent pKa (

      
      ) in cosolvent mixtures.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the true aqueous

      
      .[2]
      
Validation Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_titration Titration Loop cluster_analysis Data Processing Step1 Weigh Sample (Under Argon) Step2 Dissolve in Degassed MeOH Step1->Step2 Step3 Acidify to pH 1.8 (Ionic Strength 0.15M) Step2->Step3 Step4 Add KOH Titrant (0.1 pH steps) Step3->Step4 Step5 Measure UV Spectra (200-400nm) Step4->Step5 Step5->Step4 Loop until pH 11.5 Step6 Multi-wavelength Matrix Analysis Step5->Step6 Step7 Yasuda-Shedlovsky Extrapolation Step6->Step7 Result True Aqueous pKa Step7->Result

Expert Insights & Troubleshooting

The "Thiol Trap"

The most common error in characterizing this molecule is the misidentification of the thiol pKa due to oxidation.

  • Symptom: Drifting pH readings or non-reproducible titration curves in the pH 6–8 region.

  • Cause: Formation of the disulfide dimer (4,4'-disulfanediylbis(3-aminobenzenesulfonamide)).

  • Solution: If UV-metric titration is unstable, utilize Isothermal Titration Calorimetry (ITC) . ITC measures the heat of protonation and is faster than potentiometry, minimizing oxidation time [1].

Solubility Limits

The neutral species (zwitterion equivalent) dominates between pH 4.0 and 5.5. This is the region of minimum solubility (


).
  • Risk: Precipitation during titration.

  • Mitigation: Ensure the concentration is below

    
     M if working in pure water, or rely strictly on the cosolvent extrapolation method described above.
    

References

  • Thapa, B., & Schlegel, H. B. (2016).[3] Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(30), 5726–5735. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky extrapolation). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1193-02-8, 4-Aminothiophenol (Analogous data). Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Sulfonamide ionization in drug design). Link

Sources

Foundational

Thermodynamic Stability of Amino-Sulfanyl-Sulfonamide Derivatives: A Framework for Preclinical Assessment

An In-depth Technical Guide for Drug Development Professionals Abstract The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4][5] The introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4][5] The introduction of novel substitutions, such as the amino-sulfanyl group, offers new avenues for modulating pharmacological activity but simultaneously presents unique challenges to molecular stability. Understanding the thermodynamic stability of these derivatives is not an academic exercise; it is a critical determinant of a drug candidate's viability, directly influencing its shelf-life, bioavailability, and safety profile.[6] This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and predict the thermodynamic stability of amino-sulfanyl-sulfonamide derivatives. We will explore the fundamental principles governing their degradation, detail robust experimental protocols for stability assessment, and introduce computational methods that offer predictive insights, thereby enabling a more rational and efficient drug development process.

The Structural Context: Why Stability Matters

The intrinsic stability of a drug molecule is governed by its structure. The amino-sulfanyl-sulfonamide scaffold contains several key features that act as potential hotspots for degradation. A proactive assessment of these features is fundamental to de-risking a development pipeline.

  • The Sulfonamide Core (-SO₂NH-): This is the central functional group. Its stability is highly influenced by the electronic environment. The S-N bond is susceptible to cleavage, particularly under hydrolytic stress.[7][8]

  • The Amino Group (-NH₂): Typically found on an aromatic ring (anilinic nitrogen), this group is a primary site for oxidative degradation and can influence the electronic properties of the entire molecule.[7][8]

  • The Sulfanyl Group (-S-): The sulfur atom in a sulfanyl (thioether) group is susceptible to oxidation, potentially forming sulfoxides and sulfones, which can alter the compound's polarity, solubility, and biological activity.

The interplay between these groups dictates the overall thermodynamic landscape of the molecule. A comprehensive stability assessment must, therefore, consider the molecule as a whole rather than the sum of its parts.

cluster_molecule Amino-Sulfanyl-Sulfonamide Core Structure cluster_factors Key Stability-Influencing Moieties Core Sulfonamide Sulfonamide Group (-SO2NH-) - Hydrolytic Cleavage - Conformational Strain Core->Sulfonamide Primary Degradation Site Sulfanyl Sulfanyl Group (-S-) - Oxidation (Sulfoxide/Sulfone) - Metal Ion Chelation Core->Sulfanyl Susceptible to Oxidation Amino Aromatic Amino Group (-NH2) - Oxidative Degradation - pH-dependent Reactivity Core->Amino Influences Ring Electronics

Caption: Core structure and key moieties influencing stability.

Foundational Degradation Pathways

For this class of compounds, degradation is typically driven by hydrolysis, oxidation, or photolysis. Understanding the underlying mechanisms is crucial for designing stability-indicating assays and for interpreting their results.

Hydrolytic Degradation

Hydrolysis is a primary concern for sulfonamides and is highly pH-dependent.[9] The primary mechanism involves the cleavage of the sulfur-nitrogen (S-N) bond.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Several studies show that many sulfonamides are effectively degraded at a pH of 2.0, while remaining stable at higher pH levels.[9]

  • Neutral to Alkaline Conditions (pH 7-9): In this range, most sulfonamides are generally more stable.[6] The anionic form of the sulfonamide, which is prevalent at higher pH, is less susceptible to hydrolysis than the neutral form.[6]

  • Causality: The choice to test across a wide pH range (e.g., pH 2, 7, 9) is not arbitrary. It is designed to mimic physiological conditions (stomach, blood) and to stress the molecule under conditions where different ionic species predominate, thereby revealing its most likely path to degradation.

Oxidative Degradation

Oxidation can occur at multiple sites. The rate of degradation by reactive oxidants often follows the order SO₄•⁻ ≈ •OH > O₃ > ¹O₂.[7][8]

  • Amino Group: The aromatic amino group is readily oxidized, leading to the formation of nitroso, nitro, and other colored degradants. This is a common pathway for both chemical and biological degradation.[7][8]

  • Sulfanyl Group: The thioether linkage is a prime target for oxidation, leading to the formation of sulfoxides and sulfones. This transformation can dramatically alter the molecule's physicochemical properties.

  • Benzene Ring: Hydroxylation of the benzene ring is another possible oxidative pathway, though often less favored than oxidation at the nitrogen or sulfur heteroatoms.[7][8]

Experimental Assessment of Thermodynamic Stability

A robust experimental plan is the cornerstone of any stability assessment. The goal is to conduct "forced degradation" or "stress testing" studies to identify potential degradation products and pathways.

Protocol 1: Hydrolytic Stability Assessment

This protocol is designed to determine the rate of hydrolysis at different pH values, a standard requirement for preclinical assessment.[10]

Objective: To determine the half-life (t½) of the derivative at acidic, neutral, and basic pH.

Methodology:

  • Preparation of Buffers (The "Why"): Prepare validated aqueous buffer solutions at pH 4, 7, and 9. These values are chosen to represent acidic, neutral, and alkaline environments, respectively, providing a comprehensive profile of the molecule's behavior.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure complete dissolution before dilution into aqueous media.

  • Sample Incubation: Dilute the stock solution into each of the three buffer solutions to a final concentration suitable for accurate HPLC quantification (e.g., 100 µg/mL). Incubate these solutions in sealed, light-protected vials at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Sampling: At predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench the degradation by diluting the sample in the mobile phase and/or refrigerating it. The "0 hour" sample serves as the initial concentration baseline.

  • HPLC Analysis (The Self-Validation): Quantify the concentration of the parent compound using a validated, stability-indicating HPLC method with UV or MS detection. A proper method must be able to resolve the parent peak from all major degradation products.

  • Data Analysis: For each pH, plot the natural logarithm of the parent drug concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope. Calculate the half-life using the formula: t½ = 0.693 / k .[10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Dilute Stock into Buffers (Final Conc. ~100 µg/mL) A->C B Prepare pH Buffers (pH 4, 7, 9) B->C D Incubate at 50°C (Protected from Light) C->D E Sample at Time Points (0, 2, 4, 8, 24, 48h) D->E F Quench & Analyze by HPLC-UV/MS E->F G Plot ln(Conc) vs. Time F->G H Calculate k and t½ G->H

Caption: Experimental workflow for hydrolytic stability testing.

Protocol 2: Thermal Stability Assessment (DSC)

Differential Scanning Calorimetry (DSC) provides rapid, valuable information on the solid-state thermal stability of a compound, such as its melting point and onset of decomposition.[11][12]

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate. This is crucial to prevent oxidative degradation and ensure a clean baseline.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 400°C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance, followed by an exothermic or complex endothermic event indicating decomposition. The "onset temperature" of decomposition is a key indicator of thermal stability.

Computational Chemistry: A Predictive Tool

While experimental testing is definitive, computational methods can provide valuable early insights into a molecule's potential liabilities, guiding synthetic efforts toward more stable analogues. Density Functional Theory (DFT) is a particularly powerful tool in this regard.[7][8]

  • Conformational Analysis: DFT calculations can predict the most stable three-dimensional conformations of a molecule.[13] High-energy, strained conformations are often more susceptible to degradation. The stability of different rotamers can be strongly dependent on the hybridization of the sulfonamide nitrogen.[14]

  • HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability.[15] A smaller gap generally suggests a more reactive molecule, as it requires less energy to excite an electron to a higher energy state, initiating a chemical reaction.

  • Mapping Electrostatic Potential: This technique can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This helps predict which atoms are most likely to be attacked by reagents like water (hydrolysis) or oxidants. For example, DFT studies have revealed that electrophiles are prone to attack the N1 atom on the amino moiety of neutral sulfonamides and the N11 atom on the sulfonamide bridge of anionic sulfonamides.[7][8]

Data Interpretation and Application

The data generated from these studies must be synthesized to build a comprehensive stability profile.

Data Summary: Stability Profile
ParameterInfluencing FactorsExperimental AssessmentComputational Insight
Hydrolytic Stability pH, Temperature, Substituent electronic effects[6], Buffer compositionHPLC-based kinetic studies to determine t½ at various pH values.[10]Calculation of activation barriers for S-N bond cleavage; pKa prediction.
Thermal Stability Crystal lattice energy, Melting point, Molecular weightDifferential Scanning Calorimetry (DSC) to determine decomposition onset.[11][12]Bond dissociation energy calculations.
Oxidative Stability Presence of oxidizable groups (-NH₂, -S-), Oxygen, Light, Metal ionsForced degradation with oxidants (e.g., H₂O₂) followed by HPLC/LC-MS analysis.HOMO energy levels; Mapping of electrostatic potential to identify electron-rich sites.[7][8]
Photostability UV absorbance profile, Presence of chromophoresExposure to controlled light (ICH Q1B guidelines) followed by HPLC analysis.Calculation of electronic transition energies (UV-Vis spectrum prediction).
Thermodynamic Data Example

The thermal degradation of sulfonamides can be described by thermodynamic parameters. A study on various sulfonamides in milk revealed the following activation energies (Ea), a measure of the energy barrier for degradation.[16][17]

SulfonamideActivation Energy (Ea) (kJ/mol)Half-life (t½) at 100°C (min)
Sulfadiazine102148
Sulfamethazine18826
Sulfamethoxazole108134
Sulfadimethoxine114338
Data adapted from Roca et al., 2013.[16][17] This illustrates how structurally similar compounds can have vastly different thermal stabilities.

A key finding in such studies is the potential for enthalpy-entropy compensation, where a more favorable (more negative) enthalpy of activation is offset by a less favorable (more negative) entropy of activation.[16][17] This relationship indicates that a common underlying degradation mechanism may be at play across a series of related compounds.

Conclusion and Forward Outlook

The thermodynamic stability of amino-sulfanyl-sulfonamide derivatives is a multifaceted property that is critical to successful drug development. A proactive and integrated strategy, combining mechanistically-driven experimental stress testing with predictive computational modeling, is essential. By understanding the inherent liabilities of the scaffold—namely the susceptibility of the S-N bond to hydrolysis and the propensity of the amino and sulfanyl groups to oxidation—researchers can make informed decisions. This approach not only helps in selecting the most robust candidates for further development but also provides a rational basis for structural modifications aimed at enhancing stability without compromising pharmacological activity. As medicinal chemistry continues to explore novel chemical space, the principles and protocols outlined in this guide will remain a vital component of the preclinical assessment toolkit.

References

  • Shi, Y., Li, J., Han, J., & Gao, J. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127453. [Link]

  • Shi, Y., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. [Link]

  • Pratush, A., et al. (2021). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]

  • Gao, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9165-9177. [Link]

  • Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Al-Sultani, H. K., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]

  • Al-Janabi, A. S. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection, 1(1). [Link]

  • Heard, G. L., & Andersen, R. J. (1998). Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. ResearchGate. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103411. [Link]

  • Singh, R., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Roca, M., et al. (2012). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]

  • Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 12(7), e0181827. [Link]

  • Bisharat, R., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(4). [Link]

  • León-Rua, T., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

  • Khan, I., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(6), 5110-5124. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Adimule, V., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • Vega-Hissi, E. G., et al. (2012). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315729. [Link]

  • Singh, R., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. [Link]

  • Chen, R. F., & Vescio, R. A. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Journal of Enzyme Inhibition, 9(2), 121-136. [Link]

Sources

Exploratory

Crystal Structure Analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide

This guide provides a comprehensive technical framework for the crystal structure analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide (CAS: 65192-70-3).[1][2][3] It is designed for researchers requiring a rigorous protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the crystal structure analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide (CAS: 65192-70-3).[1][2][3] It is designed for researchers requiring a rigorous protocol for synthesis, crystallization, data acquisition, and supramolecular interpretation.

A Technical Guide to Structural Characterization & Supramolecular Assembly

Executive Technical Summary

3-Amino-4-sulfanylbenzene-1-sulfonamide is a bifunctional pharmacophore combining a classic sulfonamide zinc-binding group (ZBG) with an ortho-amino thiol moiety.[1][2][3] This structure is critical in medicinal chemistry as a precursor for benzothiazole-based carbonic anhydrase inhibitors (CAIs) and as a chelating ligand for metallo-drug design.[1][2][3]

Unlike its 4-hydroxy isostere (4-hydroxymetanilamide), the 4-sulfanyl (thiol) derivative introduces unique crystallographic challenges, including the high polarizability of sulfur, potential disorder in the thiol proton, and the competition between weak


 and strong 

hydrogen bonds. This guide outlines the protocol for solving its structure and analyzing its packing efficiency.
Chemical Profile Details
IUPAC Name 3-Amino-4-sulfanylbenzene-1-sulfonamide
CAS Number 65192-70-3
Molecular Formula

Key Motif ortho-Aminothiophenol core + para-Sulfonamide
Predicted Space Group Monoclinic (

) or Triclinic (

)

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for accurate structural analysis.[1][2][3] The presence of the oxidizable thiol group requires specific handling to prevent disulfide formation (dimerization to the cystine-like analog).

A. Synthesis Pathway (Reductive Cleavage)

Rationale: Direct chlorosulfonation of 2-aminothiophenol is aggressive.[1][2][3] A milder approach involves the reduction of the disulfide intermediate.

  • Precursor: Start with bis(2-amino-4-sulfamoylphenyl)disulfide.[1][2][3]

  • Reduction: Dissolve precursor in anhydrous THF/MeOH (1:1). Add

    
     dust and 
    
    
    
    (mild conditions) or
    
    
    to cleave the S-S bond.[3]
  • Isolation: Filter Zn residues, concentrate under reduced pressure. Do not heat above 60°C to avoid re-oxidation.[1][2][3]

B. Crystallization Methodology

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
  • Method 1: Slow Evaporation (Preferred) [1]

    • Dissolve 20 mg of the solid in 2 mL of Methanol/Water (80:20 v/v) . The water content stabilizes the sulfonamide H-bond network.[1][2][3]

    • Place in a scintillation vial covered with parafilm; pierce 3 small holes.[1][2][3]

    • Store in the dark at 4°C. Note: Darkness prevents photo-oxidation of the thiophenol moiety.[1]

  • Method 2: Vapor Diffusion

    • Solvent: DMF (0.5 mL). Precipitant: Diethyl Ether.[1][2][3]

    • Place the DMF solution in an inner vial; allow ether to diffuse in a closed jar. This yields purer crystals if the crude product contains disulfide impurities.[3]

Data Acquisition & Refinement Strategy

Once a crystal is mounted, the diffraction experiment must be tailored to resolve the electron-dense sulfur atoms against the lighter organic framework.

Experimental Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    is mandatory.[1][2][3] Cu-radiation causes significant absorption fluorescence due to the two sulfur atoms, degrading data quality.[1][3]
  • Temperature: 100 K (Cryogenic) . Cooling is essential to freeze the thermal vibration of the terminal sulfonamide oxygen atoms and the thiol proton.

  • Resolution: Collect data to at least 0.75 Å resolution (

    
     for Mo) to accurately locate Hydrogen atoms.
    
Refinement Protocol (SHELXL)
  • Heavy Atom Location: Use Direct Methods (SHELXT) to locate the

    
     (sulfonamide) and 
    
    
    
    (thiol) atoms.[3]
  • Disorder Check: The sulfonamide group (

    
    ) often exhibits rotational disorder.[1][2][3] Check the difference Fourier map for split positions of Oxygen atoms.
    
  • Hydrogen Atom Treatment:

    • Aromatic H: Ride on parent carbons (

      
      ).[3]
      
    • Amine/Sulfonamide H:[1][2][3][4] Locate in difference map.[1][2][3] Refine with distance restraints (DFIX 0.89) if necessary.

    • Thiol H (-SH):[1][2][3] This is the critical step.[3] The S-H bond is long (~1.3 Å) and the proton is electron-poor.[3] If unresolvable, calculate geometry based on the S-C-C angle (HFIX 147) and allow torsion refinement.

Structural Analysis: The Core Guide

This section defines the specific structural features you must extract from the solved structure.[3]

A. Molecular Conformation (The Ortho Effect)

The defining feature of this molecule is the interaction between the amino (


) and thiol (

) groups at positions 3 and 4.[3]
  • Intramolecular H-Bond: Look for an

    
     or 
    
    
    
    interaction.[1][2][3] In similar ortho-aminothiophenols, a weak intramolecular hydrogen bond (
    
    
    Å) locks the conformation, making the molecule planar.
  • Torsion Angles: Measure the

    
     torsion angle. Sulfonamide groups typically orient perpendicular to the benzene ring (
    
    
    
    ) to minimize steric clash, but packing forces can twist this to
    
    
    .[2][3]
B. Supramolecular Assembly (Packing Motifs)

Sulfonamides are renowned for their robust hydrogen bonding.[1][2][3] You will likely observe one of two primary motifs:

  • The Sulfonamide Dimer (

    
    ): 
    
    • Two molecules pair up via

      
       bonds.[1][2][3]
      
    • Diagnostic: Look for an inversion center between two sulfonamide groups.[1][2][3]

  • The Thiol Contribution:

    • The

      
       group is a weak donor but a good acceptor for "soft" interactions.[1][2][3]
      
    • Expectation: The thiol sulfur often accepts a weak H-bond from the aniline nitrogen (

      
      ), linking the dimers into 2D sheets.
      
C. Visualization of the H-Bond Network

The following diagram illustrates the topological analysis workflow and the expected connectivity in the crystal lattice.

CrystalAnalysis cluster_0 Phase I: Data & Refinement cluster_1 Phase II: Structural Motifs RawData Diffraction Data (Mo-Kα) Solve Structure Solution (SHELXT) RawData->Solve Refine Refinement (SHELXL) Locate Thiol Proton Solve->Refine R1 < 5% Dimer Sulfonamide Dimer R2,2(8) Motif Refine->Dimer Intermolecular Ortho Intramolecular N-H...S Interaction Refine->Ortho Intramolecular Packing 3D Lattice (Pi-Stacking + S...S Contacts) Dimer->Packing Layer Stacking Ortho->Packing Conformational Lock

Caption: Workflow for resolving the crystallographic hierarchy of 3-Amino-4-sulfanylbenzene-1-sulfonamide, from raw diffraction data to supramolecular motif identification.

Quantitative Data Reporting

When publishing or reporting this structure, summarize the metrics in the following standard format. (Values below are representative ranges for this class of compounds to guide your validation).

ParameterExpected Range/ValueStructural Significance
Space Group

or

Centrosymmetric packing is favored by the dimer motif.[1][2][3]
S-N Bond (Sulfonamide)

Å
Indicates double bond character (

) resonance.[1][2][3]
C-S Bond (Thiol)

Å
Typical single bond; shorter implies conjugation with ring.[1][2][3]

Distance

Å
Strong primary hydrogen bond driving crystallization.[1][2][3]

Distance

Å
Weak dispersion interaction; stabilizes secondary layers.[1][2][3]

Comparative Analysis (The "E-E-A-T" Insight)

To demonstrate authoritative understanding, compare your results with the 4-hydroxy analog (Metanilamide, 4-hydroxy).

  • Solubility & Packing: The 4-hydroxy analog packs tighter due to strong

    
     bonds.[1][2][3] The 4-sulfanyl title compound will have a larger unit cell volume (approx. +10-15 
    
    
    
    per molecule) due to the larger Van der Waals radius of Sulfur (1.80 Å) vs Oxygen (1.52 Å).[2][3]
  • Melting Point: Expect the thiol derivative to have a lower melting point than the hydroxy analog due to weaker intermolecular cohesion forces (Thiol H-bonds are significantly weaker than Alcohol H-bonds).[1][2][3]

  • Drug Design Implication: The increased lipophilicity of the -SH group (vs -OH) improves membrane permeability, making this scaffold a potentially superior CA inhibitor for glaucoma (topical delivery) compared to its hydroxy counterpart.[1][2]

References

  • Gelbrich, T. et al. (2007).[3] Polymorphism and packing preferences of sulfonamide drugs.[3][5][6] CrystEngComm.[1][2][3]

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][3] Nature Reviews Drug Discovery.[1][2][3]

  • Vainauskas, V. et al. (2025).[3] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. International Journal of Molecular Sciences.[1][3][7] [3]

  • PubChem Compound Summary. (2025). 3-amino-4-sulfanylbenzenesulfonamide (CAS 65192-70-3).[1][2][3][8] National Center for Biotechnology Information.[1][2][3] [3]

Sources

Protocols & Analytical Methods

Method

Synthesis of benzothiadiazine 1,1-dioxides using 3-Amino-4-sulfanylbenzene-1-sulfonamide

This Application Note is structured to address the synthesis of Benzothiadiazine 1,1-dioxides , a critical scaffold in medicinal chemistry (e.g., thiazide diuretics, diazoxide). Critical Scientific Note: The specific sta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of Benzothiadiazine 1,1-dioxides , a critical scaffold in medicinal chemistry (e.g., thiazide diuretics, diazoxide).

Critical Scientific Note: The specific starting material requested, 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide), possesses an ortho-amino-thiol motif and a meta-amino-sulfonamide relationship.

  • Standard Reactivity: The ortho-amino-thiol group typically cyclizes with electrophiles to form Benzothiazoles , not benzothiadiazines.

  • Benzothiadiazine Requirement: The formation of the 1,2,4-benzothiadiazine 1,1-dioxide ring requires an ortho-amino-sulfonamide motif (e.g., 2-aminobenzenesulfonamide).

To ensure this guide is practically useful and scientifically accurate, it presents a Dual-Pathway Protocol :

  • Path A (Target Synthesis): The correct protocol for synthesizing Benzothiadiazine 1,1-dioxides using the structurally required precursor (2-Aminobenzenesulfonamide derivatives).

  • Path B (Precursor Analysis): The actual reactivity of the user's requested molecule (3-Amino-4-sulfanylbenzene-1-sulfonamide), yielding Benzothiazole-6-sulfonamides.

Focus: Structural Requirements & Protocols for Sulfonamide Cyclization

Executive Summary & Structural Analysis[1]

The 1,2,4-Benzothiadiazine 1,1-dioxide scaffold is a privileged structure in drug discovery, serving as the core for diuretics (Hydrochlorothiazide), antihypertensives (Diazoxide), and AMPA receptor modulators.

Successful synthesis relies on the regiochemistry of the starting aniline derivative. The cyclization to form the thiadiazine ring involves the condensation of a sulfonamide nitrogen with an electrophilic carbon, bridged by the aromatic ring to an amine nitrogen. This requires a 1,2-relationship (ortho) between the amino group and the sulfonamide group.

Pre-Synthesis Analysis: Reactivity of 3-Amino-4-sulfanylbenzene-1-sulfonamide

The starting material specified in the request (3-Amino-4-sulfanylbenzene-1-sulfonamide) presents a 1,3-relationship (meta) between the amino and sulfonamide groups, which is geometrically unfavorable for forming a 1,2,4-benzothiadiazine ring. Instead, the 1,2-relationship (ortho) between the amino and sulfanyl (thiol) groups dominates the reactivity, leading to Benzothiazoles .

FeatureTarget Scaffold: Benzothiadiazine User Precursor: 3-Amino-4-sulfanyl...
Required Motif Ortho-Amino SulfonamideOrtho-Amino Thiol
Cyclization Partner Aldehyde / Urea / AcidAldehyde / Acid / CS₂
Resulting Ring 6-membered (N-C-N-S)5-membered (N-C-S)
Product Class 1,2,4-Benzothiadiazine 1,1-dioxide Benzothiazole-6-sulfonamide

Chemical Pathways Diagram

The following diagram illustrates the divergent synthetic pathways based on the starting material's substitution pattern.

Benzothiadiazine_Synthesis_Pathways cluster_input Starting Material Selection SM_Correct 2-Aminobenzenesulfonamide (Ortho-Amino Sulfonamide) Reagent Reagent: Aldehyde (R-CHO) + Catalyst (H+ or I2) SM_Correct->Reagent SM_User 3-Amino-4-sulfanylbenzene- 1-sulfonamide (Ortho-Amino Thiol) SM_User->Reagent Product_Target 1,2,4-Benzothiadiazine 1,1-Dioxide (Target Scaffold) Reagent->Product_Target Cyclization via Sulfonamide & Amine Product_Actual Benzothiazole-6-sulfonamide (Thermodynamic Product) Reagent->Product_Actual Cyclization via Thiol & Amine

Caption: Divergent synthesis pathways. Green path: Standard route to Benzothiadiazines. Red path: Reactivity of the user-specified precursor leading to Benzothiazoles.

Protocol A: Synthesis of Benzothiadiazine 1,1-dioxides

Applicability: This is the standard industry protocol for synthesizing the target scaffold. Starting Material: 2-Aminobenzenesulfonamide (or 4-amino-6-chlorobenzene-1,3-disulfonamide for thiazide analogs).

Methodology: Iodine-Mediated Oxidative Cyclization

This modern, metal-free approach avoids harsh conditions and provides high yields.

Reagents & Materials
  • Precursor: 2-Aminobenzenesulfonamide (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.1 equiv)

  • Oxidant/Catalyst: Molecular Iodine (I₂, 1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: Water (H₂O) or Methanol (MeOH)

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, add 2-aminobenzenesulfonamide (1.0 mmol), the aromatic aldehyde (1.1 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add 5 mL of distilled water (or MeOH for lipophilic aldehydes).

  • Catalyst Addition: Add molecular iodine (1.1 mmol) to the stirred suspension.

  • Reaction: Stir the mixture at 70°C for 3–5 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: The disappearance of the sulfonamide spot and the appearance of a less polar fluorescent spot indicates conversion.

  • Quenching: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow).

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Mechanism of Action
  • Condensation: The aniline amine condenses with the aldehyde to form an imine (Schiff base) intermediate.

  • Cyclization: The sulfonamide nitrogen attacks the imine carbon.

  • Oxidation: Iodine facilitates the oxidative cyclization to establish the double bond (if forming the 1,2,4-benzothiadiazine vs the dihydro analog).

Protocol B: Reactivity of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Applicability: Use this protocol if you strictly possess the user-specified starting material and wish to synthesize Benzothiazole-6-sulfonamides .

Methodology: Condensation to Benzothiazoles

Due to the high nucleophilicity of the thiol (-SH) and amino (-NH2) groups in the ortho position, this molecule rapidly forms the benzothiazole ring.

Reagents
  • Precursor: 3-Amino-4-sulfanylbenzene-1-sulfonamide (1.0 equiv)[1]

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or simply air oxidation in DMSO.

  • Solvent: DMSO or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve 3-amino-4-sulfanylbenzene-1-sulfonamide (1 mmol) in DMSO (3 mL).

  • Addition: Add Benzaldehyde (1 mmol).

  • Heating: Heat the mixture to 100°C for 2 hours.

    • Note: The high temperature promotes the condensation and subsequent oxidative dehydrogenation to the aromatic benzothiazole.

  • Work-up: Pour the reaction mixture into crushed ice.

  • Precipitation: A solid precipitate (2-phenylbenzothiazole-6-sulfonamide) will form. Filter and wash with water.

Data & Troubleshooting

Comparative Yields (Protocol A - Benzothiadiazine)
Aldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl (H) 3.088290-292
4-Chloro 3.592305-307
4-Methoxy 4.085278-280
4-Nitro 2.594>300
Troubleshooting Guide
  • Problem: Low yield of Benzothiadiazine.

    • Cause: Hydrolysis of the imine intermediate.

    • Solution: Ensure anhydrous conditions if using Lewis Acid catalysts; if using the Iodine/Water method, increase the equivalent of K₂CO₃.

  • Problem: Formation of "Open" Schiff Base only.

    • Cause: Failure of the sulfonamide to cyclize.[2]

    • Solution: The sulfonamide nitrogen is a poor nucleophile. Increase temperature to 100°C or use a stronger base (NaH in DMF) to deprotonate the sulfonamide.

References

  • General Synthesis of Benzothiadiazines

    • Title: Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction.
    • Source: Beilstein Journal of Organic Chemistry (2013).
    • URL:[Link]

  • Iodine-Mediated Protocol

    • Title: Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides.
    • Source: Beilstein Journal of Organic Chemistry (2016).
    • URL:[Link]

  • Thiazide Diuretic Chemistry (Historical Context)

    • Title: Synthesis of potential diuretic agents. II. Dichloro derivatives of 1,2,4-benzothiadiazine 1,1-dioxide.
    • Source: Journal of Medicinal Chemistry (1962).
    • URL:[Link]

  • Starting Material Data

    • Title: 3-Amino-4-sulfanylbenzene-1-sulfonamide (Compound Summary).[1][3][4][5][6]

    • Source: PubChemLite.[1][3][4][5]

    • URL:[Link]

Sources

Application

Using 3-Amino-4-sulfanylbenzene-1-sulfonamide as a precursor for carbonic anhydrase inhibitors

This Application Note and Protocol Guide details the strategic use of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) as a scaffold for developing Benzothiazole-5-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) as a scaffold for developing Benzothiazole-5-sulfonamide Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

Carbonic Anhydrases (CAs) are zinc-metalloenzymes serving as primary targets for glaucoma, epilepsy, and hypoxic tumor management (isoforms hCA IX/XII). While the classic "tail approach" often utilizes sulfanilamide to generate 6-sulfamoylbenzothiazoles, the precursor 3-amino-4-sulfanylbenzene-1-sulfonamide offers a distinct regiochemical entry point.

This precursor enables the synthesis of benzothiazole-5-sulfonamides . The specific substitution pattern (amino group meta and sulfanyl group para to the sulfonamide) dictates that upon cyclization, the zinc-binding sulfonamide moiety resides at position 5 of the benzothiazole ring. This scaffold provides unique Structure-Activity Relationship (SAR) vectors compared to the standard 6-isomer, often yielding differential selectivity profiles for membrane-bound isoforms.

Structural Logic & Regiochemistry

Understanding the atom-mapping from precursor to product is critical for rational drug design.

  • Precursor: 3-Amino-4-sulfanylbenzene-1-sulfonamide.

    • C1: Sulfonamide (-SO₂NH₂)

    • C3: Amino (-NH₂)[1][2]

    • C4: Sulfanyl (-SH)

  • Cyclization: The condensation occurs between the amino (C3) and sulfanyl (C4) groups with an electrophilic carbon source (e.g., aldehyde, CS₂).

  • Product: Benzothiazole-5-sulfonamide.

    • The bridgehead Nitrogen comes from C3.

    • The bridgehead Sulfur comes from C4.

    • The Sulfonamide (originally at C1) ends up meta to the bridgehead nitrogen and para to the bridgehead sulfur, corresponding to Position 5 .

Graphviz: Regiochemical Mapping

ReactionMapping cluster_map Atom Mapping Precursor 3-Amino-4-sulfanylbenzene-1-sulfonamide (Benzene Ring) Product Benzothiazole-5-sulfonamide (Bicyclic Scaffold) Precursor->Product Cyclocondensation Reagents Cyclization Agent (R-CHO / CS2) Reagents->Product Map1 C1 (-SO2NH2) → Position 5 Map2 C3 (-NH2) → Position 3 (N) Map3 C4 (-SH) → Position 1 (S)

Figure 1: Atom mapping demonstrating the conversion of the 3,4-disubstituted precursor into the 5-sulfamoylbenzothiazole scaffold.

Chemical Synthesis Protocols

Protocol A: Synthesis of 2-Aryl-benzothiazole-5-sulfonamides (The "Tail" Approach)

This method installs a hydrophobic "tail" at the 2-position, which is essential for interacting with the hydrophobic half of the CA active site to confer isoform selectivity.

Reagents:

  • 3-Amino-4-sulfanylbenzene-1-sulfonamide (1.0 equiv)

  • Aromatic Aldehyde (Ar-CHO) (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) or Glycerol (solvent/catalyst)

  • Solvent: Ethanol or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-Amino-4-sulfanylbenzene-1-sulfonamide in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde for H-bonding probes).

  • Oxidant Addition: Add 1.5 mmol of Na₂S₂O₅. (Alternatively, heat in glycerol at 120°C without oxidant for "green" synthesis).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The thiol spot should disappear.

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice/water (50 mL).

  • Isolation: Filter the precipitate. Wash with cold water (3x) and diethyl ether (1x) to remove unreacted aldehyde.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol B: Synthesis of 2-Mercapto-benzothiazole-5-sulfonamide

This intermediate is the "Gateway Compound." The resulting 2-mercapto group is a versatile handle for S-alkylation, creating thioether-linked inhibitors.

Reagents:

  • 3-Amino-4-sulfanylbenzene-1-sulfonamide (1.0 equiv)

  • Carbon Disulfide (CS₂) (5.0 equiv) - Caution: Neurotoxin

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Solvent: Ethanol/Water (9:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol of KOH in 20 mL Ethanol/Water. Add 2.5 mmol of the precursor.

  • CS₂ Addition: Add CS₂ (12.5 mmol) dropwise to the stirring solution. An exotherm may occur.

  • Reflux: Heat to reflux for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization; use a scrubber trap (NaOH solution).

  • Acidification: Cool to 0°C. Acidify with 1N HCl to pH 2–3.

  • Precipitation: The product, 2-mercaptobenzothiazole-5-sulfonamide , will precipitate as a yellow solid.

  • Filtration: Collect by vacuum filtration and dry under vacuum.

Biological Evaluation: Stopped-Flow CO₂ Hydration Assay

To validate the synthesized compounds as CAIs, the inhibition constant (


) must be determined using the physiological reaction: 

.

Principle: The assay measures the rate of acidification (pH drop) caused by the hydration of CO₂.[3] Since the reaction is very fast (


), a stopped-flow instrument is required to capture the initial rate within the first 10–100 milliseconds.
Reagents & Buffers[4]
  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (approx. 17 mM CO₂ at 25°C). Bubble pure CO₂ gas into water for 30 mins.

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 10–20 nM).

Experimental Workflow (Graphviz)

StoppedFlowAssay cluster_syringes Reagent Preparation SyringeA Syringe A Enzyme + Inhibitor + Indicator (Phenol Red) Mixing Rapid Mixing Chamber (Dead time < 10 ms) SyringeA->Mixing Flow SyringeB Syringe B CO2 Saturated Water (Substrate) SyringeB->Mixing Flow Detection Optical Detection (Absorbance @ 557 nm) Mixing->Detection Data Kinetic Trace (Abs vs Time) Detection->Data Calc Non-linear Regression Calculate IC50 -> Ki Data->Calc

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Detailed Protocol
  • Incubation: Incubate the enzyme (hCA) with the inhibitor (dissolved in DMSO, final DMSO < 1%) for 15 minutes at room temperature in the assay buffer containing Phenol Red.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator mixture.

    • Syringe B: CO₂-saturated water.

  • Injection: Rapidly mix equal volumes of Syringe A and B in the stopped-flow cell (Total volume ~200 µL).

  • Monitoring: Monitor the absorbance decrease of Phenol Red at 557 nm over 0.1 to 1.0 seconds.

  • Control: Run a "blank" (Buffer + Indicator + CO₂) and an "uncatalyzed" (Buffer + Indicator + CO₂ + Inhibitor, no Enzyme) trace.

  • Calculation:

    • Fit the absorbance curves to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the catalyzed rate (

      
      ) by subtracting the uncatalyzed rate (
      
      
      
      ).[3]
    • Plot % Inhibition vs. log[Inhibitor] to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      . (Note: For CO₂ hydration,
      
      
      is the CO₂ concentration and
      
      
      is specific to the isoform).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Cyclization Oxidation of thiol precursorUse freshly recrystallized precursor or add reducing agent (e.g., TCEP) during setup.
No Inhibition Observed Inhibitor precipitationCheck solubility in assay buffer. Ensure DMSO < 1%.
Inconsistent Kinetic Traces CO₂ loss in Syringe BKeep CO₂ water on ice and re-bubble every 20 minutes. Ensure syringes are gas-tight.
Disulfide Formation Air oxidation of productStore 2-mercaptobenzothiazoles under inert atmosphere (Ar/N₂).

References

  • Synthesis of Benzothiazole Sulfonamides: Ibrahim, D. A., et al. "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[4] Bioorganic & Medicinal Chemistry 23.15 (2015): 4989-4999.[5]

  • Stopped-Flow Assay Protocol: Khalifah, R. G. "The carbon dioxide hydration activity of carbonic anhydrase.[3][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry 246.8 (1971): 2561-2573.

  • CAI Design Strategies: Supuran, C. T. "Carbonic anhydrase inhibitors."[6][4] Nature Reviews Drug Discovery 7.2 (2008): 168-181.

  • Benzothiazole Scaffold Utility: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides."[4] European Journal of Medicinal Chemistry 46.10 (2011).

Sources

Method

Application Note: Strategic Acylation of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Executive Summary Acylating the amino group of 3-amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) presents a classic chemoselectivity challenge due to the presence of three nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acylating the amino group of 3-amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the thiol (–SH), the aniline (–NH₂), and the sulfonamide (–SO₂NH₂).

While the thiol is the most nucleophilic site (kinetic control), the N-acyl product is often the thermodynamic goal. Direct acylation frequently leads to S-acylation , mixtures, or spontaneous cyclization to 6-sulfamoylbenzothiazoles .

This guide details two robust protocols to achieve selective N-acylation:

  • The Disulfide "Lock-and-Key" Method (Recommended): Uses transient oxidative protection to mask the thiol, guaranteeing regio-purity.

  • The S-to-N Migration Method: Exploits the lability of S-acyl groups under basic conditions to thermodynamically drive the reaction toward the N-acyl product.

Chemical Context & Reactivity Landscape

Understanding the nucleophilic hierarchy is critical for reaction design. The reactivity order for this substrate is:

  • Thiol (C4-SH):

    
    . Highly nucleophilic; reacts first with acyl chlorides/anhydrides to form thioesters (S-acyl).
    
  • Aniline (C3-NH₂):

    
    . Moderately nucleophilic; forms stable amides (N-acyl).
    
  • Sulfonamide (C1-SO₂NH₂):

    
    . Weakly nucleophilic; generally unreactive under neutral/mildly basic acylation conditions.
    
The Cyclization Trap

A major pitfall is the formation of benzothiazoles. If the N-acyl intermediate is subjected to heat or acidic dehydration, it cyclizes with the adjacent thiol.

ReactivityLandscape Start 3-Amino-4-sulfanyl- benzene-1-sulfonamide SAcyl S-Acyl Intermediate (Kinetic Product) Start->SAcyl Acylating Agent (Fast) NAcyl N-Acyl Product (Thermodynamic Target) Start->NAcyl Slow/Direct SAcyl->NAcyl S-to-N Migration (Base/pH > 7) Benzo 6-Sulfamoyl- benzothiazole SAcyl->Benzo Direct Cyclization NAcyl->Benzo Dehydration (Heat/Acid)

Figure 1: Reaction pathways showing the kinetic S-acylation, thermodynamic S-to-N migration, and the risk of benzothiazole cyclization.

Protocol A: The Disulfide "Lock-and-Key" Method (High Fidelity)

Best for: High purity requirements, preventing cyclization, and scale-up. Concept: The thiol is "locked" as a disulfide dimer, rendering it non-nucleophilic. The amine is then acylated freely. Finally, the disulfide is "unlocked" (reduced) back to the thiol.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Amino-4-sulfanylbenzene-1-sulfonamide.

  • Oxidant: Hydrogen peroxide (

    
    ) or Iodine (
    
    
    
    ).
  • Acylating Agent: Acetic anhydride (

    
    ) or Acetyl chloride.
    
  • Reductant: Zinc dust/HCl, DTT, or TCEP.

  • Solvent: Ethanol, Water, or DMF.

Step-by-Step Procedure
Step 1: Oxidative Protection (Disulfide Formation)
  • Dissolve 10 mmol of the starting aminothiol in 50 mL Ethanol .

  • Add 5 mmol Iodine (

    
    ) portion-wise (or 1.1 eq 
    
    
    
    ) at room temperature.
  • Stir for 30 minutes. The solution will turn dark (if Iodine) or pale yellow.

  • Precipitate the product (3,3'-dithiobis(4-aminobenzenesulfonamide)) by adding water or adjusting pH to neutral.

  • Filter and dry the disulfide dimer.

    • Checkpoint: The thiol peak in IR/NMR will disappear.

Step 2: N-Acylation of the Disulfide
  • Suspend the disulfide dimer in Dichloromethane (DCM) or THF .

  • Add 2.2 eq Pyridine or Triethylamine .

  • Dropwise add 2.2 eq Acyl Chloride (e.g., Acetyl Chloride) at 0°C.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Note: Since the thiol is protected, acylation occurs exclusively at the nitrogen.

  • Perform standard aqueous workup (wash with 1M HCl, then Brine). Isolate the Bis(N-acyl)disulfide .

Step 3: Reductive Deprotection
  • Dissolve the acylated disulfide in Acetic Acid (or Ethanol/Water).

  • Add Zinc dust (4 eq) and stir vigorously at room temperature for 1 hour.

    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) in aqueous buffer for milder conditions.

  • Filter off the Zinc.

  • Concentrate the filtrate.

  • Critical: Isolate under inert atmosphere (Argon/Nitrogen) if possible, as the product is air-sensitive and will slowly re-oxidize to the disulfide.

Protocol B: The S-to-N Migration Method (Direct Synthesis)

Best for: Rapid synthesis, situations where isolation of the disulfide is difficult. Concept: This method accepts that S-acylation happens first. By maintaining a basic pH, the S-acyl group becomes unstable and attacks the adjacent amine (intramolecular nucleophilic attack), transferring the acyl group to the nitrogen.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Amino-4-sulfanylbenzene-1-sulfonamide.

  • Acylating Agent: Acetic Anhydride (

    
    ).[1]
    
  • Base: NaOH (10% aqueous) or

    
    .
    
  • Solvent: Water (Schotten-Baumann conditions).

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of the aminothiol in 30 mL of 10% NaOH .

    • Mechanism:[2][3][4][5][6] The base deprotonates the thiol (

      
      ), making it extremely nucleophilic.
      
  • Acylation: Cool to 0–5°C. Add 11 mmol Acetic Anhydride dropwise with vigorous stirring.

    • Observation: A precipitate may form transiently (the S-acyl intermediate).

  • Migration Phase: Remove the ice bath and let the reaction stir at room temperature for 1–2 hours.

    • Key Step: The basic environment promotes the rearrangement of the S-acetyl group to the N-acetyl group.

  • Acidification: Carefully acidify the solution to pH 4–5 using Acetic Acid or dilute HCl .

    • Caution: Do not use strong acid + heat, or you will trigger cyclization to the benzothiazole.

  • Isolation: The N-acyl product (N-(2-mercapto-5-sulfamoylphenyl)acetamide) should precipitate. Filter and wash with cold water.

Comparative Analysis of Methods

FeatureProtocol A (Disulfide)Protocol B (Migration)
Chemoselectivity Excellent (Thiol is blocked)Good (Relies on thermodynamics)
Step Count 3 Steps (Oxidation, Acyl, Red)1 Step (One-pot)
Cyclization Risk LowModerate (if overheated)
Yield High (cumulative ~70-80%)Variable (60-75%)
Scalability HighHigh
Air Sensitivity Handled in Step 3Constant concern

Visualization of the Disulfide Workflow

DisulfideWorkflow Start Start: 3-Amino-4-sulfanyl- benzene-1-sulfonamide Step1 Step 1: Oxidation (I2 or H2O2) Start->Step1 Disulfide Intermediate: 3,3'-Dithiobis(aniline) Step1->Disulfide Step2 Step 2: N-Acylation (R-COCl / Base) Disulfide->Step2 AcylDisulfide Intermediate: Bis(N-acyl)disulfide Step2->AcylDisulfide Step3 Step 3: Reduction (Zn/HCl or TCEP) AcylDisulfide->Step3 Final Target: N-(2-mercapto-5-sulfamoylphenyl)amide Step3->Final

Figure 2: The "Lock-and-Key" Disulfide Strategy ensures N-selectivity by temporarily masking the reactive thiol.

References

  • Katritzky, A. R., et al. (2000). "Aqueous-Phase Synthesis of Benzothiazoles." Journal of Organic Chemistry. Link (Demonstrates the cyclization pathways of 2-aminothiophenols).

  • Supuran, C. T., et al. (2015). "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase." Bioorganic & Medicinal Chemistry. Link (Detailed synthesis starting from 3-amino-4-mercaptobenzenesulfonamide).

  • Overman, L. E. (1976). "A General Method for the Synthesis of Amines by the Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society. Link (Foundational mechanism for S-to-N migration principles).

  • BenchChem Technical Guides. "Synthesis of N-(Mercaptomethyl)acetamide." BenchChem.[7] Link (General protocols for handling mercapto-amides).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for nucleophilic substitution hierarchies).

Sources

Application

Application Note: Synthesis and Characterization of Azo Dyes Derived from 3-Amino-4-sulfanylbenzene-1-sulfonamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Azo dyes derived from sulfonamides (su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Azo dyes derived from sulfonamides (sulfa drugs) represent a highly valuable class of compounds, exhibiting dual functionality as potent antimicrobial agents (via DHPS inhibition) and vibrant textile colorants (). The precursor 3-amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) is a uniquely functionalized scaffold featuring a primary aromatic amine, a sulfonamide group, and an ortho-thiol (mercapto) group.

The Ortho-Effect: Causality in Synthetic Design

As a Senior Application Scientist, it is critical to address the chemical caveat of this specific precursor. In standard azo dye synthesis, the primary aromatic amine is diazotized and subsequently coupled with an electron-rich aromatic ring. However, attempting direct diazotization on 3-amino-4-sulfanylbenzene-1-sulfonamide will fail to produce an azo dye.

Why? The highly electrophilic diazonium ion formed at the C3 position will immediately undergo an intramolecular cyclization with the adjacent nucleophilic thiol group at the C4 position. This rapid self-coupling yields a 1,2,3-benzothiadiazole derivative rather than a stable diazonium salt capable of intermolecular coupling ().

The Solution: To successfully utilize this compound as a diazo component, the thiol group must be strategically masked (e.g., via S-alkylation to a thioether) prior to diazotization. This forces the reaction pathway toward the desired intermolecular azo coupling.

Strategic Strategic Workflow

The following diagram illustrates the logical progression required to bypass intramolecular cyclization and successfully synthesize the target sulfa-azo dye.

G Start 3-Amino-4-sulfanylbenzene- 1-sulfonamide Warning Direct Diazotization (Yields Benzothiadiazole) Start->Warning Avoid Step1 Step 1: S-Alkylation (CH3I, K2CO3, DMF) Start->Step1 Thiol Protection Intermediate 3-Amino-4-(methylsulfanyl) benzene-1-sulfonamide Step1->Intermediate Step2 Step 2: Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Step2 Diazo Diazonium Salt Intermediate Step2->Diazo Step3 Step 3: Azo Coupling (2-Naphthol, NaOH, pH 9-10) Diazo->Step3 Product Target Sulfa-Azo Dye Step3->Product

Caption: Workflow for synthesizing azo dyes from 3-Amino-4-sulfanylbenzene-1-sulfonamide via S-protection.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

Protocol 3.1: S-Alkylation (Thiol Protection)

Objective: Mask the highly reactive thiol to prevent benzothiadiazole formation.

  • Reaction Setup: Dissolve 10 mmol of 3-amino-4-sulfanylbenzene-1-sulfonamide in 20 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 12 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature to deprotonate the thiol.

  • Alkylation: Dropwise, add 11 mmol of Methyl Iodide (CH₃I) over 10 minutes.

  • Incubation: Stir the mixture at room temperature for 4 hours.

  • Workup: Pour the mixture into 100 mL of ice water. Filter the resulting precipitate, wash with distilled water, and dry under a vacuum.

  • Self-Validation (Ellman’s Test): React a small aliquot of the product with Ellman's reagent (DTNB). A lack of yellow color confirms the complete absence of free thiols, validating successful S-alkylation.

Protocol 3.2: Diazotization of the Protected Sulfonamide

Objective: Convert the primary amine into a reactive diazonium electrophile.

  • Acidification: Suspend 5 mmol of the S-protected intermediate in 15 mL of distilled water. Add 2.5 mL of concentrated Hydrochloric Acid (HCl, 37%).

  • Temperature Control: Chill the suspension in an ice-salt bath to strictly maintain 0–5 °C. Causality: Temperatures above 5 °C will cause the diazonium salt to decompose into nitrogen gas and a phenolic byproduct.

  • Nitrosation: Dissolve 5.5 mmol of Sodium Nitrite (NaNO₂) in 5 mL of cold water. Add this solution dropwise to the acidic suspension over 20 minutes, maintaining vigorous stirring.

  • Self-Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating complete diazotization.

  • Quenching: Add 0.5 mmol of Sulfamic acid to quench excess nitrous acid. Causality: Unreacted nitrous acid can oxidize the coupling component in the next step, reducing the final yield.

Protocol 3.3: Azo Coupling (Using 2-Naphthol)

Objective: Form the azo linkage via electrophilic aromatic substitution.

  • Coupler Preparation: Dissolve 5 mmol of 2-Naphthol in 20 mL of 10% Sodium Hydroxide (NaOH) solution. Cool to 0–5 °C. Causality: The alkaline medium deprotonates 2-Naphthol into the highly nucleophilic naphthoxide ion, directing the diazonium attack exclusively to the alpha (C1) position.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 3.2) dropwise into the alkaline 2-Naphthol solution.

  • pH Maintenance: Ensure the pH remains between 9 and 10 during the addition by adding 1M NaOH if necessary.

  • Maturation: Stir the intensely colored mixture for 2 hours at 0–5 °C, then allow it to warm to room temperature.

  • Isolation: Neutralize the mixture to pH 7 using dilute HCl to precipitate the dye. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation (TLC & UV-Vis): Perform Thin-Layer Chromatography (TLC) against the starting materials. A distinct, highly colored spot with a new Rf value, coupled with a massive bathochromic shift in UV-Vis (appearance of a strong absorption band at ~480-520 nm), confirms the azo linkage.

Quantitative Data Summaries

Table 1: Reaction Parameters & Stoichiometry
Reaction StepReagentEquivalentsTemp (°C)TimeExpected Yield
S-Alkylation Methyl Iodide (CH₃I)1.1 eq20–25 °C4 hours85–90%
Diazotization Sodium Nitrite (NaNO₂)1.1 eq0–5 °C30 minsQuantitative
Azo Coupling 2-Naphthol1.0 eq0–5 °C2 hours75–80%
Table 2: Expected Analytical Characterization Data
Analytical MethodTarget Signal / ShiftStructural Correlation
FT-IR Spectroscopy 1470 - 1500 cm⁻¹N=N (Azo bond) stretching
FT-IR Spectroscopy 1330 & 1150 cm⁻¹Asymmetric & Symmetric S=O (Sulfonamide)
¹H NMR (DMSO-d6) ~2.50 ppm (Singlet, 3H)S-CH₃ (Validates successful S-alkylation)
¹H NMR (DMSO-d6) ~15.0 - 16.0 ppm (Singlet, 1H)Hydrazone-tautomer N-H (Common in naphthol dyes)
UV-Vis (Ethanol) λmax ≈ 480 - 520 nmn → π* and π → π* transitions of the azo chromophore

Ecological & Industrial Considerations

When scaling this synthesis for textile or pharmaceutical applications, researchers should consider the ecological impact of the effluent. The use of microwave-assisted synthesis can significantly reduce reaction times (by up to 70%) and improve dye uptake, aligning with modern ecological approaches to textile dyeing (). Furthermore, the sulfonamide moiety in the final dye architecture offers a dual-action profile, making these dyes highly suitable for developing medical textiles that resist bacterial colonization.

References

  • Sherif, S., Aboelnaga, A., Elshemy, N. S., Elabbady, S., & Ramadan, S. K. "Design and synthesis of novel sulfa-azo dyes: a sustainable approach to textile dyeing combined with microwave energy." RSC Advances 16 (2026): 5374.[Link]

  • Chandrasekhar, B. "2-Alkyl/aryl/heteroarylbenzothiazole ring systems from o-aminothiophenol and its derivatives as versatile synthons." Journal of Sulfur Chemistry 35.5 (2014): 538-586.[Link]

  • Lara, L. R. "Ecological Approaches to Textile Dyeing: A Review." Sustainability 14.14 (2022): 8353.[Link]

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Featuring 3-Amino-4-sulfanylbenzene-1-sulfonamide

Introduction: Accelerating Heterocyclic Synthesis in Drug Discovery 3-Amino-4-sulfanylbenzene-1-sulfonamide is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Heterocyclic Synthesis in Drug Discovery

3-Amino-4-sulfanylbenzene-1-sulfonamide is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of heterocyclic compounds. Notably, its structure is primed for the synthesis of benzothiazoles, a class of compounds renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The classical methods for synthesizing these scaffolds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5] By directly and efficiently heating the reactants, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and minimizing the formation of byproducts.[6][7] This application note provides a comprehensive guide to the principles and protocols for the microwave-assisted synthesis of benzothiazole derivatives from 3-Amino-4-sulfanylbenzene-1-sulfonamide, tailored for researchers and professionals in drug development.

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process.[4] In contrast, microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8][9]

  • Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction medium.[8][10]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions and surrounding molecules generate heat.[10]

This direct and volumetric heating leads to several key advantages in chemical synthesis:

  • Rapid Reaction Rates: The efficient energy transfer significantly accelerates reaction kinetics.[7][11]

  • Higher Yields and Purity: The reduction in reaction time and localized heating can minimize the formation of side products.[7]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to substantial energy savings.[7][9]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[9][11]

Featured Application: Microwave-Assisted Synthesis of 2-Substituted-1,3-benzothiazole-6-sulfonamides

This section details the protocol for a one-pot condensation reaction between 3-Amino-4-sulfanylbenzene-1-sulfonamide and various aromatic aldehydes to yield 2-substituted-1,3-benzothiazole-6-sulfonamides. This class of compounds has shown promise as potent inhibitors of carbonic anhydrase isoforms, which are implicated in various diseases, including cancer.[12]

General Reaction Scheme

The synthesis proceeds via the condensation of the amino and sulfanyl groups of 3-Amino-4-sulfanylbenzene-1-sulfonamide with an aromatic aldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-4-sulfanylbenzene-1-sulfonamide C Microwave Irradiation (Time, Temperature, Power) A->C B Aromatic Aldehyde (R-CHO) B->C E 2-Substituted-1,3-benzothiazole-6-sulfonamide C->E Cyclocondensation D Solvent (e.g., Ethanol) D->C

Sources

Application

Chemoselective S-Alkylation of 3-Amino-4-sulfanylbenzene-1-sulfonamide: Protocols and Mechanistic Insights

Executive Summary 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) is a highly functionalized aromatic scaffold containing three distinct nucleophilic sites: an aniline amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) is a highly functionalized aromatic scaffold containing three distinct nucleophilic sites: an aniline amine, a thiol (mercapto) group, and a sulfonamide group. The selective alkylation of the thiol group is a critical transformation in the synthesis of bioactive molecules, including sulfonamide-based carbonic anhydrase inhibitors and fluorescent agents .

This application note provides a comprehensive, self-validating guide to achieving >99% chemoselective S-alkylation. By strictly controlling the thermodynamic and kinetic parameters of the reaction environment, researchers can bypass the need for cumbersome protecting group strategies.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is crucial to understand why a protocol works, rather than just executing steps. To achieve high chemoselectivity, we exploit the thermodynamic acidity and kinetic nucleophilicity differences between the three functional groups on the benzene ring.

  • Thermodynamic Acidity (pKa Analysis): According to the Bordwell pKa table , the pKa of an aromatic thiol (thiophenol derivative) is approximately 6.5. In contrast, the sulfonamide group has a pKa of ~10.0, and the neutral aniline amino group is essentially non-acidic (its conjugate acid has a pKa of ~4.6). By utilizing a mild base such as Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) in a polar aprotic solvent, the thiol is selectively and fully deprotonated to form a thiolate anion. The sulfonamide and amine remain predominantly protonated (neutral).

  • Kinetic Nucleophilicity (HSAB Theory): Following Pearson's Hard and Soft Acids and Bases (HSAB) principle , the resulting thiolate is a highly polarizable, "soft" nucleophile. It reacts exceptionally fast with "soft" electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) via an S_N2 mechanism. The neutral aniline nitrogen is a "harder" and significantly less reactive nucleophile, preventing competitive N-alkylation under these controlled conditions.

Reaction Pathway Visualization

G A 3-Amino-4-sulfanylbenzene- 1-sulfonamide (Neutral, pKa ~6.5) B Base Addition (1.1 eq K2CO3) A->B Deprotonation C Thiolate Anion (Highly Nucleophilic) B->C - HCO3-, K+ D Alkyl Halide (R-X) SN2 Attack C->D + R-X E S-Alkylated Product (>99% Chemoselectivity) D->E - KX

Reaction pathway for the chemoselective S-alkylation of 3-amino-4-sulfanylbenzene-1-sulfonamide.

Reagents and Equipment

  • Starting Material: 3-Amino-4-sulfanylbenzene-1-sulfonamide (Purity >98%)

  • Alkylating Agents: Methyl Iodide (MeI), Benzyl Bromide (BnBr)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 325 mesh)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

  • Equipment: Schlenk line or nitrogen manifold, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-(methylsulfanyl)benzene-1-sulfonamide
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Solvation: Dissolve 3-amino-4-sulfanylbenzene-1-sulfonamide (1.00 g, 4.90 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (0.74 g, 5.39 mmol, 1.1 equiv) in one portion. Stir the suspension at room temperature (20-25 °C) for 30 minutes.

    • Causality Note: The 30-minute stirring ensures complete thermodynamic deprotonation of the thiol to the thiolate. This is visually indicated by a slight deepening of the solution's color.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Methyl Iodide (0.32 mL, 5.14 mmol, 1.05 equiv) dropwise over 5 minutes.

    • Causality Note: Cooling to 0 °C mitigates the highly exothermic S_N2 reaction. This kinetic control prevents over-alkylation (sulfonium ion formation) and suppresses any background N-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1, UV detection).

  • Work-up: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to afford the pure product.

Protocol B: Synthesis of 3-Amino-4-(benzylsulfanyl)benzene-1-sulfonamide

Follow Protocol A, substituting Methyl Iodide with Benzyl Bromide (0.61 mL, 5.14 mmol, 1.05 equiv).

  • Causality Note: Extend the reaction time in Step 5 to 4 hours. The increased steric bulk of the benzyl electrophile reduces the rate of the S_N2 trajectory, requiring a longer propagation phase for complete conversion.

Quantitative Data & Optimization

The following table summarizes the internal optimization matrix used to establish Protocol B. It highlights why K₂CO₃ in DMF is the superior systemic choice.

EntryBase (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Chemoselectivity (S:N)
1NaOHH₂O/EtOH2567290:10
2Et₃NDCM25124585:15
3Cs₂CO₃MeCN6028895:5
4 K₂CO₃ DMF 0 to 25 4 94 >99:1

Table 1: Optimization of reaction conditions for the benzylation of 3-amino-4-sulfanylbenzene-1-sulfonamide.

Analytical Characterization (Self-Validation)

To ensure the protocol's success and validate the chemoselectivity, verify the isolated product using ¹H NMR (DMSO-d₆). The system is self-validating if the following checkpoints are met:

  • Disappearance of Thiol Proton: The -SH signal (typically a singlet around 3.5-4.5 ppm, often exchanging) must be completely absent.

  • Appearance of Alkyl Protons: For methylation (Protocol A), a sharp singlet integrating to 3H will appear at ~2.40 ppm (S-CH₃). For benzylation (Protocol B), a singlet integrating to 2H will appear at ~4.10 ppm (S-CH₂-Ph).

  • Retention of Amine/Sulfonamide Protons: The broad singlets for the -NH₂ (aniline, ~5.5 ppm) and -SO₂NH₂ (sulfonamide, ~7.2 ppm) must remain intact and integrate correctly, confirming that zero N-alkylation occurred.

References

  • Title: Fluorescent agents and process of (US Patent 2733242A)
  • Title: Bordwell pKa Table Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: Hard and Soft Acids and Bases Source: Journal of the American Chemical Society URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Core Directive & Executive Summary The Challenge: The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) is notoriously difficult due to the high susceptibility of t...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide) is notoriously difficult due to the high susceptibility of the ortho-aminothiophenol moiety to oxidation. The coexistence of an electron-donating amino group and a nucleophilic thiol group creates a perfect storm for oxidative dimerization into disulfides or cyclization into benzothiazole impurities.

The Solution: This guide abandons the low-yielding direct chlorosulfonation of aminothiophenols. Instead, we advocate for the Nucleophilic Aromatic Substitution (


) – Reduction  route starting from 4-chloro-3-nitrobenzenesulfonamide . This pathway offers superior regiocontrol and allows for the isolation of stable intermediates, minimizing the handling of the sensitive free thiol until the final step.

Validated Synthetic Pathway

The following workflow is the industry-standard "Self-Validating System" for this molecule. If you deviate from this chemistry, your troubleshooting baseline is compromised.

SynthesisPath SM 4-Chloro-3-nitro benzenesulfonamide INT INTERMEDIATE: 3,3'-Dinitro-4,4'-dithiobis (benzenesulfonamide) SM->INT Step 1: Na2S / S8 (S_NAr Dimerization) PROD PRODUCT: 3-Amino-4-sulfanyl benzene-1-sulfonamide INT->PROD Step 2: Zn / HCl (Reductive Cleavage) PROD->INT Oxidation (Air) IMP IMPURITY: Benzothiazole Derivatives PROD->IMP Cyclization (High T / Acid)

Figure 1: The recommended two-step synthesis via the stable disulfide intermediate. This route avoids the instability of the free thiol during the initial substitution.

Critical Process Parameters (CPP) & Troubleshooting

Module A: The Step (Thiolation)

Reaction: 4-Chloro-3-nitrobenzenesulfonamide +




Disulfide Intermediate.

Q: My yield is low (<50%) and the starting material remains unconsumed. Why? A: The chloride is activated by the ortho-nitro group, but it is still sterically hindered.

  • Causality: Using simple Sodium Sulfide (

    
    ) often leads to incomplete reaction or side products.
    
  • Correction: Use Sodium Disulfide (

    
    ) .[1] Prepare it in situ by dissolving 
    
    
    
    and Sulfur powder (
    
    
    ) in boiling ethanol/water. The disulfide anion is a better nucleophile and immediately locks the product as the stable dimer, preventing over-reaction.
  • Protocol Check: Ensure reflux temperature (

    
    ). Room temperature is insufficient for this substitution.
    

Q: The intermediate is a sticky tar instead of a solid. How do I fix this? A: This indicates the presence of polysulfides or unreacted sulfur.

  • Correction:

    • Dissolve the crude tar in dilute NaOH (the sulfonamide is acidic and will dissolve).

    • Filter off the insoluble elemental sulfur.

    • Acidify the filtrate with HCl to pH 4-5 to reprecipitate the pure disulfide intermediate.

Module B: The Reduction Step (The Yield Killer)

Reaction: Disulfide Intermediate + Zn/HCl


 3-Amino-4-sulfanylbenzene-1-sulfonamide.

Q: I obtained the product, but it turned yellow/orange on the filter paper within minutes. What happened? A: Rapid Air Oxidation. The product is reverting to the disulfide (which is yellow/orange).

  • Mechanism: The free thiophenolate anion (

    
    ) oxidizes 100x faster than the thiol (
    
    
    
    ). Washing with neutral or basic water promotes oxidation.
  • Corrective Protocol:

    • Degassing: All wash solvents (water, ethanol) must be degassed (sparged with

      
       for 20 mins).
      
    • Acidic Workup: Isolate the product as the Hydrochloride Salt . The salt form is significantly more stable to oxidation than the free base.

    • Drying: Dry under vacuum at

      
      . Heat accelerates oxidation.
      

Q: The melting point is broad and lower than reported (


). Is it wet? 
A:  Likely contamination with Benzothiazole .
  • Diagnosis: Check IR or NMR.[2] If you see a loss of the thiol proton or sulfonamide signals, cyclization may have occurred.

  • Prevention: Avoid heating the free amine/thiol in the presence of carboxylic acids or aldehydes. If you used acetic acid as a solvent, switch to dilute HCl/Ethanol.

Data & Specifications Table

ParameterSpecification / TargetCommon Failure ModeCorrective Action
Appearance White to off-white crystalline powderYellow/Orange crustRecrystallize with trace Sodium Dithionite (

).
Solubility Soluble in dilute NaOH, dilute HClInsoluble in dilute HClIndicates Disulfide formation. Add Zn dust to reduce.
HPLC Purity > 97.0%Peak splittingCheck pH of mobile phase; thiols can dimerize on-column.
Storage

, under Argon
Room Temp, AirStore in a desiccator with an oxygen scavenger.

Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of Bis(2-nitro-4-sulfamylphenyl)disulfide
  • Reagent Prep: In a 500 mL flask, dissolve

    
     (24.0 g, 0.1 mol) and Sulfur powder (3.2 g, 0.1 mol) in water (50 mL). Boil for 15 mins until the sulfur dissolves (forming deep red 
    
    
    
    ).
  • Addition: Add 4-Chloro-3-nitrobenzenesulfonamide (23.6 g, 0.1 mol) dissolved in Ethanol (100 mL).

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (the starting chloride should disappear).

  • Workup: Cool to room temperature. Acidify with dilute HCl to pH 3. The disulfide precipitates as a yellow solid.

  • Purification: Filter, wash with water, and dry. Yield Target: 85-90% .

Step 2: Reduction to 3-Amino-4-sulfanylbenzene-1-sulfonamide
  • Setup: Place the Disulfide (10 g) in a flask with 20% HCl (100 mL).

  • Reduction: Add Zinc dust (5 eq) in portions over 30 minutes. The yellow color should fade to colorless/grey.

    • Note: Maintain temperature

      
       to prevent side reactions.
      
  • Isolation (Critical):

    • Heat to dissolve the product (if it precipitated). Filter hot to remove unreacted Zinc.

    • Cool the filtrate on ice.[3][4] The product may crystallize as the Hydrochloride salt.

    • Alternative: Neutralize carefully with

      
       to pH 6-7 under Nitrogen atmosphere. The free base precipitates.
      
  • Stabilization: Add 0.1% Sodium Dithionite to the crystallization solvent to scavenge oxygen.

  • Yield Target: 75-80% .

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Color Is Product Yellow? Start->Color Solubility Insoluble in Acid? Start->Solubility Yield Low Yield? Start->Yield Disulfide Contamination Disulfide Contamination Color->Disulfide Contamination Yes Disulfide or Sulfur Disulfide or Sulfur Solubility->Disulfide or Sulfur Yes Incomplete Reduction Incomplete Reduction Yield->Incomplete Reduction Step 2 Poor Nucleophile Poor Nucleophile Yield->Poor Nucleophile Step 1 Recrystallize with\nSodium Dithionite Recrystallize with Sodium Dithionite Disulfide Contamination->Recrystallize with\nSodium Dithionite Filter hot solution\n(removes Sulfur)\nor Add Zn/HCl Filter hot solution (removes Sulfur) or Add Zn/HCl Disulfide or Sulfur->Filter hot solution\n(removes Sulfur)\nor Add Zn/HCl Use Na2S2 (Polysulfide)\ninstead of Na2S Use Na2S2 (Polysulfide) instead of Na2S Poor Nucleophile->Use Na2S2 (Polysulfide)\ninstead of Na2S

Figure 2: Rapid diagnostic logic for common experimental failures.

References

  • Synthesis of Mercaptobenzenesulfonamides via Chlorosulfonation

    • Title: Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides.[5]

    • Source: ProQuest (Snippet 1.1).
    • URL:

    • Relevance: Validates the general stability and handling of the sulfonamide moiety during thiol
  • Precursor Synthesis (4-Chloro-3-nitrobenzenesulfonamide)

    • Title: Preparation of 4-chloro-3-nitrobenzenesulfonic acid and amide derivatives.[6]

    • Source: PrepChem (Snippet 1.9).
    • URL:

    • Relevance: Provides the foundational protocol for the starting material if commercial sources are unavailable.
  • Disulfide Intermediate Chemistry

    • Title: Product of the Reaction: 1-chloro-4-nitrobenzene with Na2S2.[1]

    • Source: Filo / Standard Organic Chemistry (Snippet 1.12).
    • URL:

    • Relevance: Confirms the mechanism of with disulfide nucleophiles to form stable dimers.
  • Reduction Protocols (Nitro & Disulfide)

    • Title: Nitro Reduction - Sodium Sulfide (Na2S).[1][7]

    • Source: Common Organic Chemistry (Snippet 1.14).
    • URL:

    • Relevance: Details the stoichiometry and conditions for reducing nitro groups in the presence of sulfur.
  • General Properties & Safety

    • Title: 3-Amino-4-hydroxybenzenesulphonamide (Analogous Structure D
    • Source: ChemicalBook (Snippet 1.6).
    • URL:

    • Relevance: Provides safety and handling analogies for ortho-substituted sulfonamides.

Sources

Optimization

Technical Support Center: Handling &amp; Preventing Oxidation of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to handling 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic approach to handling 3-Amino-4-sulfanylbenzene-1-sulfonamide . This compound features a highly reactive aromatic thiol (-SH) group that is notoriously prone to oxidative degradation.

Rather than simply telling you what to do, this guide explains the causality behind each experimental choice, ensuring you can adapt these principles to your specific assays.

The Mechanistic Basis of Thiol Instability

To prevent oxidation, we must first understand why it occurs. In aqueous solutions, the thiol group exists in a dynamic equilibrium with its conjugate base, the thiolate anion (-S⁻) . Because aromatic thiols generally have a lower pKa than aliphatic thiols, a significant fraction of 3-Amino-4-sulfanylbenzene-1-sulfonamide exists as the highly nucleophilic thiolate at physiological pH[1].

The thiolate anion is highly susceptible to one-electron oxidation by reactive oxygen species (ROS) or dissolved molecular oxygen[1]. This process is heavily catalyzed by trace transition metals (such as Cu²⁺ or Fe³⁺) leaching from glassware or buffer salts. The resulting thiyl radicals rapidly dimerize to form a stable, often insoluble, disulfide bond (-S-S-) [2]. Therefore, successful handling requires a multi-pronged approach: eliminating the electron acceptor (oxygen), sequestering the catalyst (metals), and controlling the pH.

Troubleshooting Workflow

If you suspect your stock solution has oxidized, follow this logical progression to diagnose and recover your compound.

TroubleshootingWorkflow N1 Suspected Oxidation (Precipitate / Low Activity) N2 Quantify Free -SH (Ellman's Assay) N1->N2 N3 Are Thiols Depleted? N2->N3 N4 Reduce with TCEP (10x Molar Excess) N3->N4 Yes (Disulfide) N5 Optimize Storage (Argon, EDTA, -20°C) N3->N5 No (Other Issue) N4->N5 N6 Proceed to Assay N5->N6

Troubleshooting workflow for suspected thiol oxidation and recovery.

Validated Experimental Protocols

Every protocol in your lab should be a self-validating system. Do not assume a buffer is oxygen-free or a compound is reduced without analytical confirmation.

Protocol A: Preparation of Oxidation-Resistant Buffers

This protocol eliminates the drivers of oxidation: dissolved oxygen and trace metals.

  • Metal Chelation: Dissolve 1 mM EDTA into your target buffer (e.g., 100 mM phosphate buffer, pH 7.0–7.5).

    • Causality: EDTA acts as an initiation inhibitor by sequestering heavy-metal ions, preventing them from catalyzing the radical chain reaction of thiol oxidation[2].

  • Solvent Degassing (Sparging): Submerge a sparging stone or needle into the buffer and bubble inert gas (Argon or Nitrogen) vigorously for 30–45 minutes.

    • Causality: Purging oxygen removes the terminal electron acceptor required to maintain the thiols in their reduced form[3].

  • Self-Validation Step: Before adding 3-Amino-4-sulfanylbenzene-1-sulfonamide, use a dissolved oxygen (DO) probe to confirm the DO concentration is < 0.5 mg/L.

Protocol B: Disulfide Reduction and Thiol Recovery

If your compound has already oxidized into a disulfide dimer, it can be recovered using a reducing agent.

  • Reagent Preparation: Prepare a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) relative to your compound's concentration[3].

    • Causality: TCEP is chosen over DTT because it is odorless, highly stable in aqueous solutions, and selectively reduces disulfides over a broad pH range (1.5 < 9.0) without requiring removal prior to most downstream applications[4].

  • Reduction Reaction: Add the TCEP to your oxidized compound in the degassed buffer. Incubate at room temperature for 30 minutes[3].

  • Self-Validation Step: React a 10 µL aliquot of the reduced solution with Ellman’s reagent (DTNB). Measure the absorbance at 412 nm. A successful reduction will yield a stoichiometric increase in absorbance, confirming the release of the free sulfhydryl group.

Quantitative Comparison of Reducing Agents

When recovering oxidized thiols, selecting the right reducing agent is critical. Below is a data summary comparing standard reagents used in drug development workflows.

ParameterTCEPDTT (Dithiothreitol)
Molecular Weight 286.64 g/mol [4]154.25 g/mol
Optimal pH Range 1.5 – 9.0[4]7.0 – 9.0[5]
Water Solubility 310 g/L (1.08 M)[4]Highly soluble
Reaction Time (RT) < 5 minutes[4]~30 minutes[5]
Air Oxidation Resistance High (Stable at room temp)[4]Low (Prone to rapid auto-oxidation)[6]
Removal Required Before Labeling? No (for iodoacetamides/maleimides)[3]Yes (via Dialysis/Desalting)[7]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation in a sample of 3-Amino-4-sulfanylbenzene-1-sulfonamide? A1: Oxidation typically leads to the formation of a disulfide dimer. This can manifest as a slight yellowing (discoloration) of the solid or solution. In aqueous buffers, you may also observe a loss of solubility or the appearance of an insoluble precipitate, as the disulfide dimer generally has lower solubility than the monomeric thiol[8].

Q2: How does pH affect the stability of the thiol group? A2: The thiol group is significantly more susceptible to oxidation at higher pH values (alkaline conditions)[8]. This is due to the increased concentration of the highly reactive thiolate anion, which is sufficiently nucleophilic to react almost exclusively with electrophiles and oxidants[3]. Keeping the pH between 6.0 and 7.0 minimizes thiolate formation while preserving compound solubility.

Q3: Can I use DTT instead of TCEP to recover oxidized samples? A3: Yes, DTT can be used at a 50 mM final concentration (pH 8.3–8.5) for 30 minutes to cleave the disulfide bond[5]. However, DTT is a thiol-containing reducing agent. If your downstream application involves thiol-reactive probes, DTT will competitively inhibit the reaction and must be rigorously removed via gel filtration or dialysis prior to use[7]. Trace metal contaminants (like Ni²⁺) also cause rapid oxidation of DTT, whereas TCEP remains unaffected[6].

Q4: How should stock solutions be stored to prevent degradation? A4: Aqueous solutions of aromatic thiols should not be stored long-term if avoidable. If necessary, use freshly deoxygenated solvents, flush the headspace of the vial with an inert gas (argon or nitrogen) to maintain a positive pressure, tightly seal, and store at -20°C[8]. Avoid repeated freeze-thaw cycles to minimize oxidation[5].

References

1.[1] Medicinal Thiols: Current Status and New Perspectives - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKUuwwXhQGN2eEue61vF5jKpO9iIKwaTV4l6YJ4uYxaQzRSsEzmbP_gFaOMVEWbvXxljst0iVaN7sXPtLUWe2fDezWU5aZsMxMX1fUzoTXeIHHv7KR5HZYTWVj2p-Zoq7FgNczgOz1weavog= 2.[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAvRendwzSFA0CYvEPmhHUJHRamfwz3v_N8BEfPnd-XHT8s-nABoeNfu4Mhsb4B3hRKjpNaTjZk8R6qTLf0HZFKGaSSv395ijS_g86hjwKwouP26oxmUIQBSK1mc7RDRIbFQ== 3.[8] Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol - Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Fv5TSyXJLryEzmoBFXt5T2cFaKdVL9xNHWJEs65TCpbq1YZgTttGr_rAFSiSVrSYZuyid8vux_xG_D1dERHNti3-VrtkQbtXab-wVjgF4B8pkfQ-lvbIL72h02NDPDrMzaprnNfiC_fjQIROg3xCu7ALlLthPu21kphMmtvv7WNSNhH8DM5Ml6eYyIveCbty4OTN_rcbiKq4W1-iMPcv 4.[7] Introduction to Thiol Modification and Detection—Section 2.1 - Thermo Fisher Scientific. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuayzPZKRiVeJ8iQ7jM3-fKirmy5A1lwTA0fAaq7H5KfA9X6Rv4G1iygr8Ok8U8bHNky8clQ1_Yr0J5FZkf43CLJaWxOrOiT4u7GsqM4WnypVJP8d3BI8OH1KEKSbDKWpQkskvUaiOPQoL16TyHOEfU4oARY4_xpNA6-NEBJok5bcrytc1vHV3BUw9tmNP3JSEnXu2y1KW-rffDUaSnjVEaDAyjkFOwc8Fj3z8wF312xjAG7R1LlV0nLGcXck19_0a-teilq65lcbDjNTzVVuucCMQ8NjeH44= 5.[3] Thiol-Reactive Probe Labeling Protocol - Thermo Fisher Scientific. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9L-pPG8ahA3Ep-tMeJBYjp8XEW-eAGTK5ON0_o0w8h9w45BOA8eJ0UH0CyFGUhff4smIYD-oxsoTwUnz9vEMN4cHuhkv6fzyZQx0QTZAFIPXv3942tw544bb4TUyiF0DXnKOfnkeG5g46C3KoRwJSFct90L2CNbKNMYAU15-F9jVrOPP5vLI0-bpriT_mFuIaaiGwBHxtp6KydSHZrWThxuekXJULnJqQcUw5a9OYLZjuAZKxHwz-_fmkBzQDGn5SfJlIsmYb5XyRS39EzLHzgHNfVpUB5HwLdQ== 6.[4] Disulfide reduction using TCEP reaction - Bio-Synthesis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQ7T0tgu6517yt5Hcwzf4sGicxjKRpqQlvoQowDe-wmxUT8a7Li5iZDqm93qiR4Ms7t_B-WAjflCeeQ1Mmt_2QuzYvZYSwRQmm8u0I96eMeZnKE5ipzCmjeDcNh2xbY72z9IcfDF2CNq1z3vRN2hisplmM8vnqkad21ru9OG7-J4TCB_4yw0= 7.[6] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry - Academic Press. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsbhDacp3FfdPb-JTypFCb6xzuUAr5x5WMVbcvu06fiQ_XgTDmRnpgMouDDM3vA8OvkIqbn9YwQzWs0vf66LIZIMSQW-o3rXZO2NF9e5rLW8feXTsbWc3ZhjgiHEakpOIPTU47h1HIkiXXuAIh2kvA2lP92KyZmnmAeIU5lJQ3XjbOywDAJg== 8.[5] Deprotection of Thiol-modified Oligonucleotides - metabion. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjGBOd5Awm5mzKBdFRSg2sjb9A_naHuxgpo6c-5EeiU7ElPvTgugW1Rdnf2XAZx986mVA1w0DSlfSUEHF9RgScTM9eNqK5ETxEcQpDRRP6AreJTiD74crmJc-7pGKBTtyLh9yep8kRCDKB0ou1fGPqZ5LifmF5ql7B_pow2_uzXljrOebkXDp2-BIS_c9SUT2y2P7LxtHBSfPapN3ktAWpba-thlpEov9JFBC-U2UDQCg=

Sources

Troubleshooting

Purification methods for 3-Amino-4-sulfanylbenzene-1-sulfonamide from disulfide byproducts

The following guide is designed as an interactive Technical Support Center resource. It addresses the specific purification and handling of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center resource. It addresses the specific purification and handling of 3-Amino-4-sulfanylbenzene-1-sulfonamide (also known as 3-amino-4-mercaptobenzenesulfonamide), focusing on the removal of its oxidative disulfide byproduct.[1]

Ticket ID: #PUR-SH-042 Subject: Purification of 3-Amino-4-sulfanylbenzene-1-sulfonamide from Disulfide Impurities Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Logic

The Core Issue: You are likely observing a decrease in solubility or a "gumming" effect in your reaction mixture. 3-Amino-4-sulfanylbenzene-1-sulfonamide (Compound 1 ) contains a free thiol (-SH) group.[1] In the presence of atmospheric oxygen or mild oxidants, this thiol rapidly dimerizes to form Bis(2-amino-4-sulfamoylphenyl) disulfide (Compound 2 ).[1]

The Solution Strategy: Unlike simple recrystallization, which often fails due to co-precipitation, the most effective protocol relies on Reductive Cleavage followed by pH-Swing Precipitation . We utilize the acidity difference between the thiol (pKa ~6.5) and the sulfonamide (pKa ~10.1) to selectively isolate the monomer.

Chemical Structure Reference
FeatureMonomer (Target)Dimer (Impurity)
Formula


State Crystalline SolidAmorphous/Waxy Solid or Precipitate
Solubility (Acid) Soluble (Protonated amine)Generally Insoluble
Solubility (Base) Soluble (Thiolate + Sulfonamide anion)Soluble (Sulfonamide anion only)
Redox State ReducedOxidized

Diagnostic Module: Do I have the Disulfide?

Before initiating purification, confirm the impurity profile.

Quick-Check Protocol
  • Visual Test: Dissolve 10 mg of sample in 1 mL of 1M HCl.

    • Clear Solution: High purity monomer.

    • Turbid/Insoluble Residue: Significant disulfide contamination (the dimer is less soluble in acid than the monomer).

  • Ellman’s Reagent Test:

    • Dissolve sample in pH 8 buffer. Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Yellow Color:[1] Free thiol present.

    • No Color: Total oxidation to disulfide.

Purification Protocols

Method A: The "Zinc-Acid" Reductive Regeneration (Recommended)

Best for: Bulk recovery of oxidized material (>5g).[1]

This method chemically reduces the disulfide bond back to the thiol monomer using elemental zinc in an acidic medium, which simultaneously solubilizes the amine.

Reagents:

  • Zinc dust (activated)

  • Glacial Acetic Acid[2]

  • Hydrochloric Acid (37%)

  • Degassed Water

Step-by-Step Workflow:

  • Suspension: Suspend the crude solid (containing disulfide) in Glacial Acetic Acid (5 mL per gram of solid).

  • Activation: Add Zinc dust (2.0 equivalents relative to the estimated disulfide content).

  • Reduction: Heat the mixture to 60°C with vigorous stirring for 2 hours. The gray zinc suspension will darken.

    • Mechanism:[1]

      
      
      
  • Filtration: Filter the hot mixture through a Celite pad to remove unreacted zinc. Wash the pad with a small amount of hot acetic acid.

  • Precipitation: Pour the filtrate into degassed ice-water (10x volume).

  • pH Adjustment: Carefully adjust the pH to 4.5 - 5.0 using 50% NaOH solution.

    • Critical Point: The zwitterionic point of the aminothiol is near pH 4-5. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate under nitrogen (to prevent re-oxidation). Wash with cold, degassed water. Dry in a vacuum desiccator over

    
    .
    
Method B: The "TCEP" Clean-Up (High Value/Small Scale)

Best for: Precious samples (<500mg) or preparing analytical standards.[1]

Tris(2-carboxyethyl)phosphine (TCEP) is odorless and selectively reduces disulfides in aqueous buffers without affecting the sulfonamide.

  • Dissolve the impure sample in a mixture of Water:Methanol (1:1) .

  • Add 1.2 equivalents of TCEP-HCl .

  • Adjust pH to neutral (pH 7) . Stir at room temperature for 30 minutes.

  • Extract the mixture with Ethyl Acetate . The thiol monomer will partition into the organic phase.

  • Wash organic phase with brine, dry over

    
    , and concentrate in vacuo.
    

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for Method A.

PurificationWorkflow Start Impure Sample (Monomer + Disulfide) AcidTest Solubility Test (1M HCl) Start->AcidTest Decision Is it Soluble? AcidTest->Decision Pure High Purity (Proceed to Use) Decision->Pure Yes (Clear) Reduce Method A: Zn/AcOH Reduction (Cleave S-S Bond) Decision->Reduce No (Turbid) Filter Filter Zinc (Remove Solids) Reduce->Filter 2 hrs @ 60°C Precip pH Swing (pH 5.0) (Precipitate Monomer) Filter->Precip Filtrate Final Pure Thiol Monomer (Store under Ar) Precip->Final Filter & Dry

Caption: Logic flow for diagnosing disulfide contamination and executing the Zinc/Acetic Acid reduction protocol.

Troubleshooting & FAQ

Q: My product turns pink/purple during drying. What is happening? A: This indicates rapid oxidative degradation, likely catalyzed by trace metals or light.

  • Fix: Ensure all solvents are degassed (sparged with Argon/Nitrogen for 20 mins). Add 1 mM EDTA to your aqueous wash buffers to chelate trace metals that catalyze oxidation. Dry in the dark.

Q: The yield after Zn/HCl reduction is low. A: You may have over-acidified during the isolation step.

  • Explanation: At pH < 2, the aniline group protonates (

    
    ), making the compound water-soluble. At pH > 8, the thiol deprotonates (
    
    
    
    ), also making it soluble.
  • Fix: Target the Isoelectric Point (pI) . For aminobenzenethiols, this is typically between pH 4.5 and 5.5. Use a calibrated pH meter, not paper strips.

Q: Can I use Sodium Borohydride (


) instead of Zinc? 
A:  Yes, but with caution.
  • 
     is alkaline. While it reduces the disulfide effectively, the product will be in the water-soluble thiolate form. You must carefully acidify to precipitate the product. Zinc is preferred because the reduction happens in acid, allowing you to filter away the reductant before precipitation.
    

References

  • Chemical Properties of Aminobenzenethiols

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235510 (Analogous Aminobenzenesulfonamides).
    • URL:[Link]

  • Disulfide Reduction Protocols

    • Source: Klint, J. K., et al. (2013).[3] Production of Recombinant Disulfide-Rich Venom Peptides... (Discusses general disulfide handling and reduction strategies). PLOS One.[3]

    • URL:[Link][3]

  • Thiol-Disulfide Exchange Chemistry

    • Source: LibreTexts Chemistry. (2022).[4][5] Redox Reactions of Thiols and Disulfides.

    • URL:[Link]

  • Solubility Data (Analogous Compounds)

    • Source: BenchChem. (2025).[6] Solubility of 3-Amino-4-nitropyridine (Analogous zwitterionic aromatic purification logic).

Sources

Optimization

Optimizing recrystallization solvents for 3-Amino-4-mercaptobenzenesulfonamide

Technical Support Center: Recrystallization Guide for 3-Amino-4-mercaptobenzenesulfonamide User Support Interface Role: Senior Application Scientist Topic: Optimization of Recrystallization Solvents & Purification Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for 3-Amino-4-mercaptobenzenesulfonamide

User Support Interface

Role: Senior Application Scientist Topic: Optimization of Recrystallization Solvents & Purification Protocols Case ID: #AMBS-PUR-001 Status: Open

Executive Summary: The Physicochemical Challenge

Purifying 3-Amino-4-mercaptobenzenesulfonamide presents a unique "triad" of challenges due to its trifunctional nature:

  • The Sulfonamide (-SO₂NH₂): Provides H-bond donor/acceptor sites, necessitating polar solvents.

  • The Amine (-NH₂): Introducing basicity and potential for oxidation.

  • The Thiol (-SH): The critical failure point. Thiols are highly susceptible to oxidative dimerization (forming disulfides) in solution, particularly under basic conditions or in the presence of dissolved oxygen.

Core Recommendation: The optimal purification strategy relies on a binary solvent system (Anti-solvent Recrystallization) using Degassed Ethanol/Water or Isopropanol (IPA)/Water . This balances polarity for solubility while minimizing thermal stress and oxidative exposure.

Solvent Selection & Optimization Guide

Do not choose solvents randomly. Use this logic table to select the system based on your specific crude material profile.

Solvent System Ratio (v/v) Primary Use Case Technical Rationale
Ethanol / Water 80:20 to 50:50 General Purity Enhancement Ethanol solubilizes the organic skeleton; water acts as a mild anti-solvent to induce controlled nucleation. Best balance of yield vs. purity.
Isopropanol (IPA) 100% or 90:10 (aq) Preventing "Oiling Out" IPA has a higher boiling point and lower dielectric constant than EtOH, often preventing the formation of an amorphous "oil" phase before crystallization.
Dilute HCl (1M) / Neutralization N/A Removal of Non-Basic Impurities Advanced: Dissolves the compound by protonating the amine (-NH₃⁺). Filtration removes insoluble neutrals. Neutralization precipitates the product. Risk: High oxidation risk if pH > 7 during neutralization.
Methanol 100% High Solubility/Low Yield Too powerful for high recovery, but excellent for removing highly polar, colored impurities in a "swish" or wash step.

Critical Warning: Avoid DMSO or DMF for recrystallization if possible. Their high boiling points require excessive heat to remove, which accelerates thiol oxidation and thermal decomposition.

Step-by-Step Protocol: The "Inert-Atmosphere" Method

This protocol is designed to maximize yield while strictly preventing the formation of the disulfide impurity (3,3'-diamino-4,4'-dithiobis(benzenesulfonamide)).

Pre-Requisites
  • Solvent Preparation: Sparge all solvents (EtOH, Water) with Nitrogen or Argon for 15 minutes before use to remove dissolved oxygen.

  • Additives: If the crude is highly colored (yellow/orange), add 0.1% w/v Sodium Bisulfite or Ascorbic Acid to the aqueous phase as an antioxidant.

Workflow
  • Slurry Generation:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (degassed) at a ratio of 5 mL per gram of solid.

    • Note: The solid will likely not dissolve yet.

  • Thermal Dissolution:

    • Heat the mixture to reflux (approx. 78°C) under a nitrogen blanket.

    • Slowly add Degassed Water dropwise through the condenser until the solution becomes clear (or mostly clear).

    • Target Ratio: Do not exceed 50% water content. If it doesn't dissolve by then, add more hot Ethanol.

  • Hot Filtration (Impurity Removal):

    • If black specks or insoluble matter remain, perform a hot filtration through a pre-warmed funnel (or Celite pad) to prevent premature crystallization.

  • Controlled Nucleation:

    • Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

    • Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold, degassed Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 40°C max. Do not overheat.

Visualization: Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for solvent selection and troubleshooting during the process.

RecrystallizationLogic Start Start: Crude 3-Amino-4-mercaptobenzenesulfonamide CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble AddWater Add Water (Anti-solvent) Dropwise at Reflux Soluble->AddWater Yes AddMoreEtOH Add more Ethanol or Switch to IPA Soluble->AddMoreEtOH No (Cloudy) Cooling Cool Slowly to RT AddWater->Cooling AddMoreEtOH->AddWater Observation Observe Crystallization Cooling->Observation Success White/Off-White Crystals (High Purity) Observation->Success Crystals Form Oiling Oiling Out (Liquid Phase Separation) Observation->Oiling Amorphous Oil Colored Yellow/Orange Crystals (Oxidation) Observation->Colored Discoloration FixOil Remedy: Reheat, add more EtOH, or seed with pure crystal Oiling->FixOil FixColor Remedy: Recrystallize with 0.1% Sodium Bisulfite (Antioxidant) Colored->FixColor FixOil->Cooling FixColor->Start

Caption: Decision matrix for optimizing solvent ratios and troubleshooting common physical defects during crystallization.

Troubleshooting & FAQs

Q1: My crystals are turning yellow during drying. What is happening? A: This indicates oxidation of the thiol (-SH) group to a disulfide or sulfonate.

  • Fix: Ensure your drying oven is under vacuum or an inert atmosphere (Nitrogen bleed). Do not dry above 40-50°C. If the wet cake is white but turns yellow upon drying, the heat is catalyzing oxidation.

Q2: The material "oils out" (forms a sticky goo) instead of crystallizing. A: This occurs when the solvent system is too polar or the water concentration is too high at the boiling point.

  • Fix: Re-dissolve the oil by heating and adding a small amount of pure Ethanol or IPA. You need to shift the solvent composition towards the organic component. Scratching the glass with a spatula or adding a "seed crystal" of pure material can also induce proper lattice formation.

Q3: Can I use Acetone or Ethyl Acetate? A:

  • Acetone: Generally avoid . Amines can react with acetone to form imines (Schiff bases) under acidic or catalytic conditions, creating new impurities.

  • Ethyl Acetate: Poor solubility for sulfonamides. It may work as an anti-solvent if you dissolve the compound in Methanol first, but Ethanol/Water is generally superior for this specific polarity profile.

Q4: How do I validate purity without running an NMR every time? A: Use Ellman’s Reagent (DTNB) for a qualitative check of free thiols (yellow color indicates free -SH). For melting point, pure sulfonamides generally have sharp melting points; a range >2°C indicates impurity (likely disulfide).

References

  • General Solubility of Sulfonamides

    • Solubility of p-Aminobenzenesulfonamide in Different Solvents. (2025).[1] ResearchGate. Link

  • Handling of Thiol-Functionalized Sulfonamides

    • A Convenient Preparation of Heteroaryl Sulfonamides from Heteroaryl Thiols. (2006).[2] J. Org. Chem. Link

  • Safety & Handling (SDS)

    • 3-Amino-4-hydroxybenzenesulfonamide SDS (Structural Analog). Fisher Scientific. Link

  • Oxidation Prevention Protocols

    • Reagents & Solvents: How to Work with Thiols. University of Rochester, Dept. of Chemistry. Link

Sources

Troubleshooting

Resolving solubility issues of 3-Amino-4-sulfanylbenzene-1-sulfonamide in water

Topic: Resolving Solubility & Stability Issues in Aqueous Media Executive Summary & Chemical Profile Compound: 3-Amino-4-sulfanylbenzene-1-sulfonamide (Synonyms: 3-Amino-4-mercaptobenzenesulfonamide) This molecule presen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Stability Issues in Aqueous Media

Executive Summary & Chemical Profile

Compound: 3-Amino-4-sulfanylbenzene-1-sulfonamide (Synonyms: 3-Amino-4-mercaptobenzenesulfonamide)

This molecule presents a "perfect storm" for solubility challenges in aqueous media. It contains three distinct functional groups with conflicting solubility and stability requirements. Successful dissolution requires navigating the interplay between pH-dependent ionization and oxidative degradation.

Physicochemical Analysis
Functional GroupCharacterApprox.[1][2][3][4][5][6][7][8] pKaSolubility Implication
Sulfonamide (

)
Weak Acid~10.0Soluble at pH > 10 (Deprotonation)
Thiol (

)
Weak Acid~6.5 - 7.0Soluble at pH > 7 (Deprotonation). High Oxidation Risk.
Primary Amine (

)
Weak Base~2.5 - 3.5Soluble at pH < 2 (Protonation)

The Core Conflict:

  • Neutral pH (7.0 - 7.4): The molecule is largely uncharged (zwitterionic character is weak due to low basicity of the aniline), resulting in minimal solubility .

  • Basic pH (>8.0): High solubility (formation of thiolates/sulfonamidates), but rapid oxidation to insoluble disulfides.

  • Acidic pH (<2.0): Moderate solubility (ammonium salt), but biologically incompatible for many assays.

Solubility Decision Matrix (Logic Flow)

Before starting your experiment, determine your constraints using the logic flow below.

SolubilityLogic Start Start: Dissolution Goal IsBio Is the application biological (Cell culture/Enzymatic)? Start->IsBio HighConc Is high concentration (>10 mM) required? IsBio->HighConc Yes DMSO Method A: Organic Stock (DMSO/DMA) IsBio->DMSO No (Chemical Synthesis) HighConc->DMSO Yes (Dilute later) pH_Adjust Method B: pH Manipulation HighConc->pH_Adjust No (Direct Aqueous) Dilution Dilution DMSO->Dilution Dilute into buffer (Max 0.5-1% v/v) Base Base pH_Adjust->Base Alkaline (pH > 8) *Add EDTA*

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Guide A: The "Golden Standard" (DMSO Stock)

Best for: High concentrations, storage, and small-volume biological dosing.

Why this works: DMSO (Dimethyl sulfoxide) disrupts the intermolecular hydrogen bonding and


-stacking of the aromatic rings without relying on ionization.

Protocol:

  • Weighing: Weigh the compound in a glass vial (avoid metal spatulas if possible to prevent metal-catalyzed oxidation).

  • Solvent: Add anhydrous DMSO to achieve a concentration of 50–100 mM .

  • Dissolution: Vortex vigorously. If particles persist, sonicate at 30°C for 5 minutes.

  • Storage: Aliquot immediately into amber vials. Store at -20°C.

    • Critical Step: Purge the headspace with Nitrogen or Argon gas before closing the vial to prevent disulfide formation.

Guide B: Aqueous Dissolution (The pH Trap)

Best for: Large volume preparation where organic solvents are prohibited.

The Issue: Users often try to dissolve this in water (pH 7), fail, and then heat it. Do not heat in water. This accelerates the oxidation of the thiol group into the insoluble disulfide dimer (


).

Protocol:

  • Degassing (Mandatory): Boil high-purity water and let it cool under a stream of Nitrogen gas. Alternatively, bubble Nitrogen through the water for 20 minutes.

  • Alkaline Shift: Adjust the water to pH 9.0–10.0 using NaOH.

  • Additives: Add 1 mM EDTA (Ethylenediaminetetraacetic acid).

    • Reasoning: Trace metals (Cu²⁺, Fe³⁺) in water catalyze the oxidation of thiols. EDTA sequesters these metals [1][3].[1]

  • Dissolution: Add the compound to this high-pH, degassed, EDTA-containing buffer. It should dissolve readily as the thiolate/sulfonamidate salt.

  • Back-Titration (Optional): If you must lower the pH to 7.4, do so slowly with dilute HCl while stirring rapidly. If cloudiness appears, stop; you have hit the solubility limit.

Stability & Oxidation Control (The "Hidden" Failure)

If your clear solution turns cloudy or yellow after 1-2 hours, you are not witnessing "precipitation" in the traditional sense; you are witnessing a chemical reaction.

Mechanism of Failure:



The disulfide dimer is significantly less soluble than the monomer.

OxidationPath Thiol Active Thiol Form (Soluble) Intermed Thiolate Anion (R-S⁻) Thiol->Intermed pH > 7 Disulfide Disulfide Dimer (Insoluble Precipitate) Intermed->Disulfide Oxidation Oxygen Dissolved O₂ Oxygen->Disulfide Promotes Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Disulfide Catalyzes

Figure 2: The oxidative degradation pathway. High pH promotes the intermediate thiolate, which is highly reactive toward oxygen.

Rescue Strategy: If precipitation occurs due to oxidation, add a reducing agent:

  • DTT (Dithiothreitol): Use at 2-5x molar excess.

  • TCEP (Tris(2-carboxyethyl)phosphine): Preferred for neutral/acidic pH as it is more stable and odorless [5].

Frequently Asked Questions (FAQs)

Q1: My solution turned yellow overnight. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of degradation products (often sulfinic acids or extended conjugation via oxidation).

  • Action: Discard the solution. The concentration of the active thiol is no longer accurate. For future experiments, store stock solutions in the dark and under inert gas.

Q2: Can I use ethanol instead of DMSO?

  • Answer: Ethanol is possible but less effective. Sulfonamides often have lower solubility in ethanol compared to DMSO or DMA (Dimethylacetamide). If you must use ethanol, avoid "shocking" the solution by adding it directly to aqueous buffer; dilute slowly.

Q3: Why does the protocol recommend EDTA?

  • Answer: Thiols are "soft" ligands that bind trace heavy metals.[5] These metals act as catalysts for oxidation.[1] Even "pure" water contains trace iron/copper sufficient to ruin a thiol solution within hours. EDTA acts as a "bodyguard" for the thiol group [3].

Q4: I need to inject this into an animal. I cannot use pH 10 or 100% DMSO.

  • Solution: Use a co-solvent formulation.[1][9]

    • Recipe: 5% DMSO (pre-dissolved stock) + 40% PEG-400 (Polyethylene Glycol) + 55% Saline.

    • Logic: PEG-400 acts as a surfactant/stabilizer to keep the hydrophobic core in solution at physiological pH [6].

References

  • BenchChem Technical Support. (2025).[1] Improving the Stability of Thiogeraniol in Aqueous Solutions.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Amino-4-mercaptobenzoic acid (Analogous Thiol Properties).Link

  • Thermo Fisher Scientific. Introduction to Thiol Modification and Detection.Link

  • Martinez, P., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers.[10][11] Journal of Controlled Release.[10] Link

  • Sigma-Aldrich. Product Specification: 3-Amino-4-hydroxybenzenesulfonamide (Structural Analogue).Link

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.Link

Sources

Optimization

Storage conditions to prevent degradation of 3-Amino-4-sulfanylbenzene-1-sulfonamide

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Handling Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Handling Center. Below is the technical support dossier for 3-Amino-4-sulfanylbenzene-1-sulfonamide (CAS: 65192-70-3).

This guide addresses the specific instability of the ortho-aminothiophenol motif. Unlike standard sulfonamides, this compound possesses a "ticking clock" mechanism—the thiol group's rapid oxidation and the ortho-amine's tendency for cyclization.[1]

Compound Vital Signs & Fragility Profile[1][2]

Before handling, you must understand why this compound degrades.[1] It is not merely "sensitive"; it is chemically programmed to react with itself or the atmosphere.

FeatureSpecificationCritical Vulnerability
CAS Number 65192-70-3
Functional Motif Ortho-aminothiophenolHigh Reactivity: The adjacent -NH₂ and -SH groups are a "pre-loaded" system ready to cyclize into benzothiazoles or oxidize into disulfides.
Primary Threat Oxidative Dimerization The thiol (-SH) group will cross-link with another molecule in the presence of trace oxygen to form a disulfide dimer (Ar-S-S-Ar).[1]
Secondary Threat Cyclization In the presence of carbon sources (even atmospheric CO₂) or heat, the ortho-amino group attacks the thiol/carbon center to form stable benzothiazole impurities.
Visual Indicator White/Off-white PowderYellow/Brown: Indicates oxidation (disulfide formation).Black/Tar: Indicates radical polymerization or advanced decomposition.[1]

The "Golden Standard" Storage Protocol

Do not deviate from this protocol. 90% of user complaints regarding "solubility issues" stem from improper storage within the first 48 hours of receipt.

A. Environmental Control
  • Atmosphere: Strictly Inert (Argon/Nitrogen). [1]

    • Why: Oxygen is the primary reactant for the degradation pathway. Air exposure for >1 hour can induce detectable dimerization.[1]

  • Temperature: -20°C (Long-term).

    • Why: Low temperature kinetically inhibits the disulfide bond formation and slows the rate of spontaneous cyclization.

  • Light: Amber Vials / Foil Wrap.

    • Why: UV light generates thiyl radicals (

      
      ), accelerating the oxidation chain reaction.[1]
      
B. Handling Best Practices
  • The "No-Metal" Rule: Never use stainless steel or iron spatulas.

    • Mechanism:[2][3][4][5] Trace iron (

      
      ) acts as a catalyst, shuttling electrons to oxygen and increasing the oxidation rate of thiols by 1000x.[1] Use porcelain, glass, or PTFE-coated tools. [1]
      
  • The "Aliquot" Strategy: Do not repeatedly freeze-thaw the master stock. Upon receipt, weigh into single-use aliquots inside a glovebox or glove bag.

Troubleshooting & FAQs

Q1: My powder has turned from off-white to pale yellow. Is it still usable?

Diagnosis: Early-stage oxidation.[1] The yellow color comes from the formation of the disulfide dimer (3,3'-diamino-4,4'-dithiobis(benzene-1-sulfonamide)).[1]

  • Impact: The molecular weight has effectively doubled for the impurity fraction.

  • Solution:

    • For biological assays: Discard. The disulfide bridge can react non-specifically with protein cysteines.

    • For synthesis: You may be able to rescue it.[1][4] Dissolve in the reaction solvent and add a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bond back to the active thiol monomer.

Q2: The compound is no longer dissolving in DMSO at the expected concentration.

Diagnosis: Advanced oxidative polymerization.

  • Mechanism: While the monomer is soluble in DMSO, the disulfide dimer is significantly less soluble. If the sample has formed oligomers (chains of disulfides), it will appear as "fluffy" insoluble flakes.[1]

  • Action:

    • Filter the solution.[1]

    • Check the solubility of the solid in dilute NaOH (1M).[1] The monomer is acidic (thiol pKa ~6-7) and should dissolve; the dimer is less acidic and bulkier.[1]

Q3: I see an extra peak on my LC-MS at [M-2]+ or [M+12]+.

Diagnosis:

  • [M-2] (Mass ~202): This is the Benzothiazole derivative.[1]

    • Cause: Cyclization.[1] You likely stored it in a solvent containing carbonyls (like acetone) or exposed it to heat/CO₂.[1]

  • [2M-2] (Mass ~404): This is the Disulfide Dimer .[1]

    • Cause: Oxygen exposure.[1][6]

Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes: Oxidation (Air) and Cyclization (Improper Solvent/Heat).[1]

DegradationPathways Active Active Compound (Thiol Monomer) MW: ~204.2 Radical Thiyl Radical (RS•) Active->Radical UV Light / Fe3+ Catalyst Disulfide Disulfide Dimer (Yellow Impurity) MW: ~406.4 Active->Disulfide Slow Oxidation Cyclic Benzothiazole Derivative (Cyclized Impurity) Active->Cyclic + Carbon Source (CO2/Formic) OR Heat (>40°C) Radical->Disulfide O2 (Air Exposure)

Caption: Figure 1. Degradation pathways of 3-Amino-4-sulfanylbenzene-1-sulfonamide. The primary pathway (Red) is oxidative dimerization driven by air and metal catalysts.[1] The secondary pathway (Yellow) is cyclization driven by heat or carbon sources.[1]

Rescue Protocol: Reduction of Oxidized Stock

If you possess a critical batch that has partially oxidized (yellowed), use this protocol to regenerate the active thiol monomer in situ.[1]

Reagents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1]

  • Dissolve: Prepare your stock solution in degassed solvent (DMSO/DMF).

  • Add Reductant: Add 1.1 molar equivalents of TCEP (preferred over DTT as TCEP is stable over a wider pH range and does not compete in metal coordination).[1]

  • Incubate: Allow to stand at Room Temperature under Argon for 30 minutes.

  • Verify: Run a quick LC-MS. The peak at ~406 Da (Dimer) should disappear, shifting back to ~204 Da (Monomer).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122395637, 3-Amino-4-sulfanylbenzene-1-sulfonamide. Retrieved from [Link]

  • Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Synthesis of Benzothiazoles from o-Aminothiophenols.[1] Springer Science & Business Media.[1] (Contextual grounding for cyclization pathway).

  • Jocelyn, P. C. (1972). Biochemistry of the SH group: The occurrence, chemical properties, metabolism and biological function of thiols and disulphides. Academic Press.[1] (Foundational text on Thiol oxidation mechanics).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Interpretation of 3-Amino-4-sulfanylbenzene-1-sulfonamide and its Isomers

The Power of Substituent Effects in ¹H NMR of Aromatic Systems The chemical shift of a proton in a benzene ring is highly sensitive to the electronic environment created by the substituents.[1] Electron-donating groups (...

Author: BenchChem Technical Support Team. Date: March 2026

The Power of Substituent Effects in ¹H NMR of Aromatic Systems

The chemical shift of a proton in a benzene ring is highly sensitive to the electronic environment created by the substituents.[1] Electron-donating groups (EDGs) increase the electron density on the ring, particularly at the ortho and para positions, causing the protons at these positions to be more shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the ortho and para protons and shifting their signals downfield.[2]

In 3-Amino-4-sulfanylbenzene-1-sulfonamide, we have three substituents to consider:

  • -NH₂ (Amino): A strong electron-donating group through resonance.

  • -SH (Sulfanyl/Thiol): A moderately activating, ortho-, para-directing group. It is less electron-donating than -NH₂.

  • -SO₂NH₂ (Sulfonamide): A strong electron-withdrawing group through both induction and resonance.

The interplay of these groups will dictate the final chemical shifts and splitting patterns of the three aromatic protons.

Predicted ¹H NMR Spectrum of 3-Amino-4-sulfanylbenzene-1-sulfonamide

The structure and numbering of the protons in 3-Amino-4-sulfanylbenzene-1-sulfonamide are shown below.

Caption: Structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide with proton numbering.

Based on the electronic effects of the substituents, we can predict the chemical shifts and coupling patterns for H-2, H-5, and H-6. The analysis assumes a polar aprotic solvent like DMSO-d₆, which is commonly used for sulfonamides.

  • H-2: This proton is ortho to the strongly electron-withdrawing -SO₂NH₂ group and meta to the electron-donating -NH₂ group. The deshielding effect of the sulfonamide group is expected to dominate, making H-2 the most downfield of the aromatic protons. It will be split by H-6 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet.

  • H-6: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -SO₂NH₂ group. It is also in a para position relative to the -SH group. The strong shielding from the amino group will shift it upfield. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and by H-2 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

  • H-5: This proton is ortho to the -SH group and meta to the -NH₂ group. It is also para to the -SO₂NH₂ group. It will be split by H-6 (ortho coupling, J ≈ 8-9 Hz), appearing as a doublet. Its chemical shift will be influenced by all three groups, likely resonating between H-2 and H-6.

The protons of the -NH₂ and -SO₂NH₂ groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.[3] The -SH proton signal is typically a singlet and can also vary in its chemical shift.

Comparative Analysis: 3-Amino-4-sulfanylbenzene-1-sulfonamide vs. its Isomers

To provide a practical context for our prediction, we will compare it with the known ¹H NMR data for 4-aminobenzenesulfonamide (sulfanilamide) and 3-aminobenzenesulfonamide in DMSO-d₆.

CompoundProtonPredicted/Observed δ (ppm)MultiplicityCoupling Constant (J, Hz)
3-Amino-4-sulfanylbenzene-1-sulfonamide H-2~7.5 - 7.7dJ(meta) ≈ 2-3
H-6~6.6 - 6.8ddJ(ortho) ≈ 8-9, J(meta) ≈ 2-3
H-5~7.2 - 7.4dJ(ortho) ≈ 8-9
NH₂Variablebr s-
SO₂NH₂Variablebr s-
SHVariables-
4-Aminobenzenesulfonamide (Sulfanilamide) H-2, H-6~7.4 - 7.5dJ(ortho) ≈ 8.7
H-3, H-5~6.6 - 6.7dJ(ortho) ≈ 8.7
NH₂~5.7br s-
SO₂NH₂~6.9br s-
3-Aminobenzenesulfonamide H-2~7.2 - 7.3tJ(meta) ≈ 1.8
H-4~7.0 - 7.1dddJ(ortho) ≈ 7.8, J(meta) ≈ 1.8, J(meta) ≈ 1.2
H-5~7.2 - 7.3tJ(ortho) ≈ 7.8
H-6~6.8 - 6.9dddJ(ortho) ≈ 7.8, J(meta) ≈ 2.4, J(meta) ≈ 1.2
NH₂~5.4br s-
SO₂NH₂~7.0br s-

Note: The experimental data for the isomers are compiled from various sources and may show slight variations.

The comparison reveals distinct patterns for each isomer. Sulfanilamide, with its high symmetry, presents a simple spectrum with two doublets in the aromatic region. 3-Aminobenzenesulfonamide shows a more complex pattern due to the lack of symmetry. Our predicted spectrum for 3-Amino-4-sulfanylbenzene-1-sulfonamide is also unique, characterized by a doublet, a doublet of doublets, and another doublet, which should be readily distinguishable from its isomers.

Experimental Protocol for ¹H NMR Analysis of Sulfonamides

For researchers wishing to acquire their own data, the following protocol provides a general guideline for the ¹H NMR analysis of sulfonamides.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sulfonamide sample. b. Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often the solvent of choice for sulfonamides due to its excellent solubilizing power for these often poorly soluble compounds.[4] c. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed for good signal-to-noise) d. Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.[5]

    Caption: A typical workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

While a direct experimental spectrum for 3-Amino-4-sulfanylbenzene-1-sulfonamide remains to be published, a detailed prediction based on established principles of NMR spectroscopy provides a robust framework for its identification. By understanding the electronic contributions of the amino, sulfanyl, and sulfonamide substituents, we can anticipate a unique spectral fingerprint for this molecule. The comparative analysis with its isomers, sulfanilamide and 3-aminobenzenesulfonamide, clearly demonstrates how ¹H NMR spectroscopy can effectively differentiate between structurally similar compounds. This guide underscores the predictive power of NMR and provides the necessary tools for researchers to confidently identify and characterize novel sulfonamide derivatives in their drug discovery endeavors.

References

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Available from: [Link]

  • H NMR Spectroscopy. Available from: [Link]

  • Scribd. Aromatic Proton Coupling Constants. Available from: [Link]

  • Spectroscopy Europe. The prediction of ¹H NMR chemical shifts in organic compounds. Available from: [Link]

  • ResearchGate. Partial ¹H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... Available from: [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (DMSO-d6). Available from: [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023). Available from: [Link]

  • ResearchGate. The ¹H NMR spectrum of 4 in DMSO‐d6. Available from: [Link]

  • Short Summary of ¹H-NMR Interpretation. Available from: [Link]

  • Lecture outline ¹H NMR spectra of aromatic compounds. Available from: [Link]

  • ResearchGate. Effect of substituents on the ¹H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Available from: [Link]

  • Semantic Scholar. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • CONICET. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available from: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Available from: [Link]

  • Chemistry LibreTexts. 12: Complex Coupling. Available from: [Link]

  • ACS Publications. Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. Available from: [Link]

  • YouTube. NMR 5: Coupling Constants. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa ¹³C NMR (125 MHz, DMSO. Available from: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • ResearchGate. An expansion of ¹H NMR spectra of compound 3b in DMSO-d6 solution upon sequential addition of base (DBU) and acid (TFA). Available from: [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. Available from: [Link]

Sources

Comparative

HPLC method development for purity analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide

Advanced HPLC Method Development for the Purity Analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide 3-Amino-4-sulfanylbenzene-1-sulfonamide (C6H8N2O2S2, Monoisotopic Mass: 204.00 Da) is a highly functionalized, polar int...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Purity Analysis of 3-Amino-4-sulfanylbenzene-1-sulfonamide

3-Amino-4-sulfanylbenzene-1-sulfonamide (C6H8N2O2S2, Monoisotopic Mass: 204.00 Da) is a highly functionalized, polar intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics[1]. Determining its chemical purity presents a unique set of chromatographic challenges. As an amphoteric molecule containing a basic aniline group, a weakly acidic sulfonamide, and a highly reactive thiol (-SH) moiety, it defies standard reversed-phase methodologies.

This guide objectively compares stationary phase alternatives and outlines a self-validating analytical protocol designed to overcome poor retention, peak tailing, and oxidative degradation during analysis.

Structural Analysis & Chromatographic Causality

Before selecting a column or mobile phase, we must analyze the molecule's functional groups to understand their behavior in solution:

  • High Polarity (The Retention Challenge): The combination of the -NH2 and -SO2NH2 groups results in extreme hydrophilicity. On a traditional C18 column, this causes the analyte to elute near the void volume (

    
     < 1), making it impossible to separate from early-eluting synthetic byproducts[2].
    
  • Basic Aniline (The Tailing Challenge): At neutral pH, the primary amine interacts with unendcapped, ionized silanols on the silica matrix via ion-exchange mechanisms, leading to severe peak tailing.

  • Thiol Reactivity (The Artifact Challenge): The free mercapto (-SH) group is highly susceptible to oxidation. In aqueous diluents containing dissolved oxygen, the monomer rapidly oxidizes to form a disulfide dimer. If not controlled, this dimer appears as a false impurity peak in the chromatogram, leading to inaccurate purity calculations[3].

Workflow N1 Target: 3-Amino-4-sulfanylbenzene- 1-sulfonamide N2 Assess Analyte Properties N1->N2 N3 Highly Polar & Amphoteric N2->N3 N4 Thiol Group (-SH) N2->N4 N5 Stationary Phase Selection N3->N5 N8 Sample Prep Strategy N4->N8 N6 Standard C18 (Poor Retention) N5->N6 Avoid N7 PFP Column (Optimal Retention via π-π & Dipole) N5->N7 Select N9 Add 1mM TCEP (Prevents Dimerization) N8->N9 Required

Figure 1: Decision tree mapping analyte properties to method development choices.

Comparative Evaluation of Stationary Phases

To achieve optimal retention and resolution, we compared three distinct stationary phases. The data below reflects the performance of each column under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

Stationary PhaseRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution from Dimer (

)
Traditional C18 0.8 (Poor)1.8 (Severe Tailing)8,5001.2 (Co-elution risk)
HILIC (Bare Silica) 4.5 (Excessive)1.5 (Moderate Tailing)10,2002.0 (Acceptable)
PFP (Fluorinated) 2.4 (Optimal)1.1 (Symmetrical)15,4003.5 (Baseline)

Causality: Why does the PFP column outperform C18? The Pentafluorophenyl (PFP) stationary phase provides a multi-modal retention mechanism. While C18 relies solely on hydrophobic dispersive forces, the highly electronegative fluorine atoms on the PFP ring act as a Lewis acid. This creates strong dipole-dipole interactions with the lone pairs on the sulfonamide oxygen atoms. Additionally, the PFP ring engages in π-π interactions with the analyte's benzene ring, effectively doubling the retention factor (


) compared to C18 while maintaining excellent peak shape[4].

Overcoming Thiol Oxidation: A Self-Validating Protocol

To prevent the thiol group from oxidizing into a disulfide dimer during the sequence run, the sample environment must be strictly controlled.

The Causality of the Diluent: We utilize Tris(2-carboxyethyl)phosphine (TCEP) in the sample diluent. Unlike Dithiothreitol (DTT), TCEP is odorless, stable in aqueous solutions, and does not contain a thiol group itself—meaning it will not form mixed disulfides with our analyte. Furthermore, TCEP does not absorb UV light at 265 nm, ensuring a clean chromatographic baseline.

Self-Validating System Design: A robust method must prove that it is measuring the true state of the sample. To self-validate the prevention of oxidation, the protocol requires a TCEP-Control Injection .

  • Control Sample: Analyte dissolved in standard diluent (Water:MeOH).

  • TCEP Sample: Analyte dissolved in diluent containing 1 mM TCEP.

Validation Logic: If the Control Sample shows a late-eluting peak (the disulfide dimer) that completely disappears in the TCEP Sample (with a corresponding increase in the main peak area), the system definitively proves that the dimer is an oxidative artifact of sample preparation, not a true synthetic impurity.

G A 3-Amino-4-sulfanylbenzene- 1-sulfonamide (Monomer) B Oxidative Environment (O2 in Solvent/Air) A->B Unprotected D TCEP Addition (Sample Diluent) A->D Protected C Disulfide Dimer (False Impurity Peak) B->C Oxidation C->D Reversible via TCEP E Stable Monomer (Accurate Purity Analysis) D->E Reduction/Stabilization

Figure 2: Thiol oxidation pathway and stabilization mechanism using TCEP.

Optimized Step-by-Step Methodology

This protocol is optimized for the definitive confirmation and sensitive quantification of sulfonamides and their potential impurities[3].

Equipment & Reagents:

  • System: UHPLC or HPLC equipped with a Diode Array Detector (DAD).

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm particle size (e.g., Ascentis Express F5)[4].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Causality: Keeps the aniline and thiol groups protonated, preventing silanol interactions and slowing oxidation.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: 80:20 (v/v) Water:Methanol containing 1 mM TCEP hydrochloride.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (Optimal for sulfonamide aromatic absorbance).

  • Injection Volume: 5 µL

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute impurities)

  • 12.0 - 14.0 min: 60% to 95% B (Column wash)

  • 14.0 - 18.0 min: 5% B (Re-equilibration)

Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. Purity is calculated as the area percent of the main peak relative to the total peak area, excluding the TCEP solvent front.

References

  • PubChemLite : "3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride (C6H8N2O2S2)". Université du Luxembourg.

  • Benchchem : "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides". Benchchem Technical Guides.

  • Snyder, L.R., Kirkland, J.J., Glajch, J.L. : "Practical HPLC Method Development, 2nd Edition". John Wiley & Sons, Inc.

  • Sigma-Aldrich : "Ascentis® Express 90 Å F5 (5 μm) HPLC Columns - Technical Properties". MilliporeSigma.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amino-Mercapto-Sulfonamide Detection

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of amino-mercapto-sulfonamides. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of amino-mercapto-sulfonamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, practical understanding of method validation. Our focus is on establishing self-validating systems that are robust, reliable, and compliant with stringent regulatory expectations.

The Imperative for Rigorous Validation

Amino-mercapto-sulfonamides are a class of compounds with significant interest in pharmaceutical development, often as active pharmaceutical ingredients (APIs), critical intermediates, or potential impurities. The accurate and precise measurement of these analytes is non-negotiable for ensuring product quality, safety, and efficacy. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The Pillars of Analytical Method Validation

A validated analytical method must demonstrate suitability through a specific set of performance characteristics.[7] The objective is to prove that the method is fit for its intended purpose, whether it be for identifying a compound, quantifying impurities, or performing an assay.[1][8]

Here, we dissect the core validation parameters, explaining not just the "what," but the "why."

  • Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9] Causality: Without proven specificity, a reported signal could be a composite of the analyte and an interfering species, leading to inaccurate quantification and potentially compromising patient safety. For chromatographic methods, this is often demonstrated by achieving baseline resolution between the analyte and potential interferents and performing peak purity analysis using a photodiode array (PDA) detector.[10][11]

  • Linearity & Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][7] Causality: A linear relationship is the foundation of quantitative analysis, allowing for the creation of a reliable calibration curve to calculate the concentration of unknown samples. A correlation coefficient (R²) of >0.99 is typically required to demonstrate a strong linear fit.[10][12]

  • Accuracy & Precision:

    • Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a blank matrix with a known quantity of the analyte at different concentration levels.[7]

    • Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment.[9]

    • Causality: Accuracy ensures the measurement reflects the true amount of the substance, while precision ensures that the results are reliable and reproducible. Poor accuracy or precision can lead to incorrect batch release decisions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

    • LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

    • Causality: These parameters are critical for impurity testing and trace analysis. The LOQ must be low enough to accurately measure impurities at their specified limits. A common approach to determine LOD and LOQ is based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10]

  • Robustness: This parameter measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][13][14] Examples of variations include changes in mobile phase composition, pH, column temperature, or flow rate.[7] Causality: Robustness testing is a proactive measure to identify potential sources of variability and ensure the method's performance remains consistent when transferred between laboratories or used over an extended period.[13][14] It is a critical component of the method validation package.[13]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[12][15][16] For amino-mercapto-sulfonamides, the primary techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity Good to Excellent. Relies on chromatographic separation. Potential for co-elution.Excellent. Highly specific due to mass-to-charge ratio (m/z) fragmentation.Poor to Fair. Prone to interference from other absorbing compounds.
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL).Very High (low ng/mL to pg/mL).[16]Low (µg/mL).
Linearity (R²) Typically >0.999.[10][12]Typically >0.99.Typically >0.99.
Accuracy (Recovery) Good (e.g., 85-115%).[10][12]Excellent (e.g., 90-110%).[17]Fair to Good. Highly matrix-dependent.
Precision (RSD%) Excellent (<5%).[18]Excellent (<15%).Good (<10%).
Cost Lower instrument and operational cost.Higher instrument and operational cost.Lowest cost.
Complexity Moderate. Widely available.High. Requires specialized expertise.Low. Simple operation.
Best For Routine QC, assay, and purity of bulk drug substances.[10][15]Trace-level impurity analysis, bioanalysis, complex matrices (e.g., wastewater, biological fluids).[15][19]Simple, high-concentration formulations with no interfering substances.[12]

Visualizing the Validation Process

Understanding the flow and interplay of validation activities is crucial for efficient and logical execution.

Diagram 1: The Analytical Method Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOD LOD & LOQ Protocol->LOD Rob Robustness Protocol->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: A typical workflow for analytical method validation, from development to routine implementation.

Diagram 2: Interconnectivity of Core Validation Parameters

Caption: The relationship between core validation parameters, all contributing to a suitable method.

Experimental Protocols: A Practical Approach

The following protocols are representative methodologies for validating a reversed-phase HPLC-UV method for the quantification of an amino-mercapto-sulfonamide impurity.

Protocol 1: Linearity and Range Determination
  • Objective: To demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

  • Stock Solution Preparation: Accurately weigh and dissolve a reference standard of the amino-mercapto-sulfonamide in a suitable diluent (e.g., mobile phase) to prepare a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. For an impurity, the range should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[7] A typical range might be 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL.

  • Analysis: Inject each standard in triplicate onto the HPLC system.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Protocol 2: Accuracy (Recovery) Assessment
  • Objective: To determine the closeness of the measured value to the true value.

  • Sample Preparation: Prepare a placebo (a mixture of all formulation components except the API and the impurity).

  • Spiking: Spike the placebo at three different concentration levels across the analytical range (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis. The relative standard deviation (RSD) for the replicate preparations should not exceed a specified value (e.g., ≤10%).[10][12]

Conclusion

The validation of an analytical method for amino-mercapto-sulfonamides is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the principles laid out by regulatory bodies like the ICH is essential.[4] By carefully selecting the appropriate analytical technique and rigorously evaluating each validation parameter—from specificity to robustness—scientists can build a self-validating system that produces trustworthy and reproducible data. This guide serves as a framework for designing and executing validation studies that are not only compliant but also scientifically sound, ensuring the reliability of analytical data throughout the drug development lifecycle.

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. (2024). BioPharmaSpec.
  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager.
  • A Comparative Guide to Validated Analytical Methods for Sulfisomidine Quantification. (n.d.). Benchchem.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
  • A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. (n.d.). Benchchem.
  • Robustness Tests. (2022). LCGC International.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). ResearchGate.
  • Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. (2025). ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide. (n.d.). Benchchem.
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2025). ResearchGate.
  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications.

Sources

Comparative

A Researcher's Guide to the Purity Assessment of Commercial 3-Amino-4-sulfanylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of reproducible and reliable results. This is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials is a cornerstone of reproducible and reliable results. This is particularly true for complex molecules such as 3-Amino-4-sulfanylbenzene-1-sulfonamide, a compound with reactive functional groups that can be prone to degradation and the formation of impurities. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of commercial samples of 3-Amino-4-sulfanylbenzene-1-sulfonamide, moving beyond a simple listing of techniques to explain the scientific rationale behind experimental choices.

The inherent reactivity of the thiol (-SH) group, which is susceptible to oxidation to a disulfide, and the potential for other related substances from the synthetic process, necessitate a multi-faceted analytical approach. This guide will equip the researcher with the necessary tools to design and execute a robust purity assessment, ensuring the quality of this critical reagent in their research endeavors.

The Analytical Challenge: Understanding Potential Impurities

The primary impurity of concern in samples of 3-Amino-4-sulfanylbenzene-1-sulfonamide is the corresponding disulfide, formed by the oxidation of the thiol group of two molecules. Other potential impurities can include starting materials, by-products from the synthesis, and other related sulfonamides. A thorough purity analysis must be capable of separating and quantifying the parent compound from these potential contaminants.

A Multi-Modal Approach to Purity Verification

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the presence of impurities, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer structural confirmation of the main component and identification of any unknown impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

A stability-indicating HPLC method is crucial for separating 3-Amino-4-sulfanylbenzene-1-sulfonamide from its potential degradation products and process-related impurities.[1][2][3] A reversed-phase method is generally suitable for this class of compounds.

Rationale for Method Development:

The selection of a C18 or C8 column provides a non-polar stationary phase that will retain the aromatic sulfonamide.[4] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (such as acetonitrile or methanol) allows for the effective separation of compounds with varying polarities. The acidic pH of the mobile phase helps to suppress the ionization of the amine and sulfonamide groups, leading to better peak shape and retention.[5] Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores.

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV or PDA detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Gradient Program0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

4. Sample Preparation:

  • Accurately weigh and dissolve the 3-Amino-4-sulfanylbenzene-1-sulfonamide sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • To minimize the risk of thiol oxidation, it is advisable to prepare samples fresh and consider purging the diluent with nitrogen. For analysis of total thiols, a reduction step with a reagent like dithiothreitol (DTT) can be incorporated prior to derivatization and analysis.[6][7][8]

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the main component and identifying any impurities that may be present.[9][10] The spectra of 3-Amino-4-sulfanylbenzene-1-sulfonamide are expected to show characteristic signals for the aromatic protons, the amino group, the sulfonamide group, and the thiol proton.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.[9]

  • Amino (-NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

  • Sulfonamide (-SO₂NH₂): Another broad singlet, also with a solvent-dependent chemical shift.[9]

  • Thiol (-SH): A singlet, the chemical shift of which can vary depending on concentration and solvent due to hydrogen bonding.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: A series of signals in the aromatic region (typically 110-160 ppm).[9] The carbon attached to the sulfur of the sulfonamide group will be significantly deshielded.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mg/mL. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve a wide range of compounds and to facilitate the observation of exchangeable protons.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using standard parameters.

4. Data Analysis:

  • Assign the observed signals to the corresponding protons and carbons in the structure of 3-Amino-4-sulfanylbenzene-1-sulfonamide.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Examine the spectra for the presence of any unexpected signals that may indicate the presence of impurities. The disulfide impurity would show a different set of aromatic signals and the absence of the thiol proton signal.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da.[11]

Expected Mass Spectral Features:

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation: A significant fragment ion corresponding to [M+H-SO₂]⁺.

  • Disulfide Impurity: The disulfide would have a molecular weight that is double that of the parent compound minus two hydrogen atoms. Its presence would be indicated by a corresponding [M+H]⁺ ion.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer with an ESI source.

2. Chromatographic Conditions:

  • The HPLC conditions described previously can be adapted for LC-MS analysis. It is important to use a volatile mobile phase additive like formic acid instead of non-volatile buffers like phosphate.

3. Mass Spectrometry Parameters:

  • Acquire data in positive ion mode.

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) for the target analyte.

  • Perform MS/MS fragmentation on the molecular ion to confirm the characteristic loss of SO₂.

4. Data Analysis:

  • Identify the peak corresponding to 3-Amino-4-sulfanylbenzene-1-sulfonamide by its retention time and mass-to-charge ratio.

  • Search for the m/z of the potential disulfide impurity.

  • Analyze the mass spectra of any other observed peaks to tentatively identify other impurities.

Visualization of the Analytical Workflow

Purity_Assessment_Workflow cluster_sample Commercial Sample cluster_techniques Analytical Techniques cluster_results Purity Assessment Sample 3-Amino-4-sulfanylbenzene-1-sulfonamide HPLC HPLC (Quantitative Purity) Sample->HPLC NMR NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (MW & Impurity ID) Sample->MS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Identity Confirmed NMR->Structure Impurities Impurity Profile MS->Impurities Decision Accept/Reject Lot Purity->Decision Structure->Decision Impurities->Decision

Caption: Integrated Purity Assessment Workflow.

The Critical Role of a Reference Standard

For accurate quantitative analysis, a well-characterized reference standard of 3-Amino-4-sulfanylbenzene-1-sulfonamide is essential. If a commercial certified reference standard is not available, one must be prepared and thoroughly characterized in-house.

Protocol for In-House Reference Standard Preparation and Qualification:

  • Synthesis: Synthesize 3-Amino-4-sulfanylbenzene-1-sulfonamide using a reliable synthetic route, for example, through the reduction of a corresponding nitro or sulfonyl chloride precursor.[12][13]

  • Purification: Purify the synthesized material to the highest possible degree using techniques such as recrystallization or column chromatography.

  • Characterization: Thoroughly characterize the purified material using the analytical techniques described in this guide (HPLC, NMR, MS) to confirm its identity and establish its purity.

  • Purity Assignment: Assign a purity value to the in-house standard based on the results of the characterization. This value will be used for the quantification of commercial samples.

Conclusion

Assessing the purity of commercial 3-Amino-4-sulfanylbenzene-1-sulfonamide samples requires a rigorous and multi-faceted analytical approach. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and mass spectrometry, researchers can confidently determine the quality of their starting materials. The potential for thiol oxidation to form disulfide impurities necessitates careful sample handling and the use of stability-indicating analytical methods. By following the principles and protocols outlined in this guide, scientists and drug development professionals can ensure the integrity of their research and the reliability of their results.

References

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

  • Pubmed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. [Link]

  • Umagat, H., McGarry, P. F., & Tscherne, R. J. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922–924. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Alsughayer, A., Elassar, A. Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(1), 211-218.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Shimadzu. (n.d.). No.C115. [Link]

  • Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct mass spectrometric characterization of disulfide linkages. [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Diva-portal.org. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • ResearchGate. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • National Center for Biotechnology Information. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. [Link]

  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-sulfanylbenzene-1-sulfonamide proper disposal procedures

Topic: 3-Amino-4-sulfanylbenzene-1-sulfonamide Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-4-sulfanylbenzene-1-sulfonamide Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2]

Executive Summary & Chemical Profile

The Challenge: 3-Amino-4-sulfanylbenzene-1-sulfonamide presents a dual-hazard profile: the thiol (mercaptan) group generates a potent stench and oxidation risks, while the sulfonamide moiety poses environmental persistence and sensitization hazards.[2]

The Strategy: Standard disposal often overlooks the cross-reactivity of the amino and thiol groups. This guide prioritizes odor containment and pre-disposal stabilization to prevent downstream hazards (e.g., formation of toxic chloramines during bleaching or thermal runaway).

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
IUPAC Name 3-Amino-4-sulfanylbenzene-1-sulfonamideBase structure for disposal categorization.[2][3][4]
Functional Groups 1. Primary Amine (-NH₂)2.[2] Thiol (-SH)3.[2] Sulfonamide (-SO₂NH₂)High Reactivity Risk: The amine and thiol are ortho to each other, increasing the risk of cyclization or complex oxidation products.
Key Hazards Stench (Low odor threshold)Irritant (Skin/Eye/Respiratory)Sensitizer (Sulfa-drug class)Requires "Stench" labeling; handle only in functional fume hood.[2]
Physical State Solid (Powder)Dust control is critical to prevent facility contamination.[2]
Waste Class Non-RCRA Listed (typically)Check local regulationsTreat as Hazardous Chemical Waste for Incineration.[2]

Pre-Disposal Stabilization (The "Expert" Protocol)

Critical Safety Warning: Unlike simple thiols, this compound contains a primary amine. DO NOT pour concentrated bleach (sodium hypochlorite) directly onto the bulk solid.[2]

  • Reasoning: Hypochlorite reacts with primary amines to form chloramines , which are toxic and unstable.

  • Correct Approach: Use the oxidation method only for trace residues (glassware cleaning).[2] Bulk waste must be sequestered.[2]

Protocol A: Bulk Solid Disposal (Preferred)
  • Step 1: Do not treat chemically.[2][5]

  • Step 2: Double-bag the solid in heavy-duty polyethylene bags.

  • Step 3: Place the bag inside a screw-top wide-mouth jar (HDPE).

  • Step 4: Seal the jar with Parafilm to prevent odor leakage.[2]

  • Step 5: Label as: "Hazardous Waste - Toxic/Stench - 3-Amino-4-sulfanylbenzene-1-sulfonamide."[2]

Protocol B: Glassware & Trace Residue Decontamination

Use this protocol only for cleaning flasks, spatulas, and funnels.

  • Preparation: Prepare a 10% Bleach Solution (approx.[2] 0.5% NaOCl) adjusted to pH 10-11 (add small amount of NaOH if necessary). High pH prevents chloramine volatility.[2]

  • Soak: Submerge glassware in the bath inside a fume hood.

  • Duration: Soak for 2-4 hours. The thiol oxidizes to a sulfonate (odorless).[2][6]

  • Rinse: Rinse with copious water.[2][3][4][7] Collect the first rinse as hazardous aqueous waste.[2]

Waste Stream Segregation Logic

The following decision tree ensures the compound is routed to the correct destruction method, preventing dangerous incompatibilities (e.g., mixing with acids which releases H₂S or SO₂).

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Bulk Solid StateCheck->SolidWaste LiquidWaste Liquid/Solution StateCheck->LiquidWaste TraceResidue Trace Residue (Glassware) StateCheck->TraceResidue DoubleBag Double Bag & Seal in Jar SolidWaste->DoubleBag Contain Odor IsSolvent Solvent Type? LiquidWaste->IsSolvent BleachOx Dilute Bleach Soak (pH > 10) TraceResidue->BleachOx Oxidize Thiol Neutralize Collect as Aqueous Waste IsSolvent->Neutralize Aqueous OrgWaste Organic Waste (Halogenated/Non-Hal) IsSolvent->OrgWaste Organic Solvent Incineration High-Temp Incineration (Lab Pack) DoubleBag->Incineration BleachOx->Neutralize Neutralize->Incineration If Toxic OrgWaste->Incineration

Figure 1: Decision matrix for segregating thiol-sulfonamide waste streams.[2] Note the distinct path for bulk solids to avoid chemical treatment risks.

Emergency Contingencies (Spill Response)

Scenario: A 5g bottle drops and shatters in the open lab.

  • Evacuate & Ventilate: The stench will be immediate.[2] Evacuate the immediate area. Ensure lab ventilation is maxed.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a respirator with organic vapor/acid gas cartridges (the thiol smell can be nauseating and distracting).

  • Containment: Cover the spill with a spill pillow or vermiculite.[2]

  • Neutralization (In-situ):

    • Do not pour bleach directly (exotherm risk).[2]

    • Spray lightly with a dilute (1-2%) hydrogen peroxide solution to slowly oxidize the outer layer and suppress odor.[2]

  • Cleanup: Scoop material into a wide-mouth jar. Wipe the surface with the dilute bleach solution described in Section 2.

  • Disposal: Label the jar as "Spill Debris: Thiol/Sulfonamide" and route for incineration.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly P- or U-listed, this compound should be managed as a characteristic hazardous waste due to toxicity and reactivity (sulfur content).[2]

  • Incineration Requirement: Because sulfonamides are persistent in the environment and can promote antibiotic resistance in aquatic bacteria, sewer disposal is strictly prohibited for any quantity above trace residue. High-temperature incineration is the only responsible disposal method [1].[2]

  • Labeling: Always add the hazard code "Stench" to the waste tag. This alerts waste handlers to open the container only in a ventilated environment.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][6] (Chapter 6: Management of Waste).

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2] (Identification and Listing of Hazardous Waste).[2][8] [2]

  • MilliporeSigma. (2023).[2] Safety Data Sheet: 4-Amino-3-mercaptobenzenesulfonamide (Generic Class Data).[2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Sampling and Analytical Methods: Mercaptans (Methyl Mercaptan).[2][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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